molecular formula C7H16N2 B2440195 (1-Piperidin-2-ylethyl)amine CAS No. 15932-66-8; 57415-62-0

(1-Piperidin-2-ylethyl)amine

Cat. No.: B2440195
CAS No.: 15932-66-8; 57415-62-0
M. Wt: 128.219
InChI Key: JBZRHQMTFCUHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Piperidin-2-ylethyl)amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.219. The purity is usually 95%.
BenchChem offers high-quality (1-Piperidin-2-ylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Piperidin-2-ylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(8)7-4-2-3-5-9-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZRHQMTFCUHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-Piperidin-2-ylethyl)amine CAS number 27578-60-5 details

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Aminoethyl)piperidine (CAS 27578-60-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing Chemical Identity

This guide provides a comprehensive technical overview of the chemical compound associated with CAS number 27578-60-5 . It is critical to note that while the topic request specified "(1-Piperidin-2-ylethyl)amine," all authoritative chemical databases and literature definitively link this CAS number to the structural isomer 1-(2-Aminoethyl)piperidine . In this compound, the aminoethyl group is attached to the nitrogen atom (position 1) of the piperidine ring, not the carbon at position 2. To ensure scientific accuracy and utility, this document will focus exclusively on the properties, synthesis, and applications of 1-(2-Aminoethyl)piperidine.

Executive Summary

1-(2-Aminoethyl)piperidine is a versatile diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses. Characterized by a piperidine ring N-substituted with an aminoethyl moiety, its structure offers two key points of reactivity: a secondary amine within the ring and a primary amine at the terminus of the ethyl chain. This unique structural feature makes it an invaluable scaffold in medicinal chemistry and a functional component in material science. Its applications range from the synthesis of targeted therapeutics for neurological disorders and cancer to the development of specialized polymers and coordination complexes.[1][2] This guide synthesizes current knowledge to provide researchers with the foundational data, experimental insights, and safety protocols necessary for its effective application.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is the bedrock of its successful application in research and development. The data for 1-(2-Aminoethyl)piperidine is summarized below.

PropertyValueSource(s)
CAS Number 27578-60-5[1][3][4][5][6]
IUPAC Name 2-(Piperidin-1-yl)ethan-1-amine[5][6]
Synonyms N-(2-Aminoethyl)piperidine, 2-Piperidinoethylamine, 1-Piperidineethanamine[3][4][5]
Molecular Formula C₇H₁₆N₂[1][3][5][6]
Molecular Weight 128.22 g/mol [1][3][5]
Appearance Clear, colorless to light yellow liquid[1][6]
Boiling Point 184 - 186 °C[1][4][7]
Density 0.899 - 0.91 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.47 - 1.4765[1][4][6]
Flash Point 58 °C (136 °F)[4][7]
Solubility Partially miscible in water[4]
pKa pK1: 6.38; pK2: 9.89 (at 30°C)[4]
SMILES C1CCN(CC1)CCN[5][6]
InChIKey CJNRGSHEMCMUOE-UHFFFAOYSA-N[4][5][6]

Synthesis and Core Reactivity

General Synthetic Pathway

While multiple specific synthetic routes exist, a common and logical approach to synthesizing 1-(2-Aminoethyl)piperidine involves a two-step process starting from readily available precursors. The pathway typically includes the nucleophilic substitution of a haloacetonitrile with piperidine, followed by the reduction of the nitrile group to a primary amine.

A generalized workflow for this synthesis is outlined below.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitrile Reduction Piperidine Piperidine Intermediate Piperidinoacetonitrile Piperidine->Intermediate Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate Product 1-(2-Aminoethyl)piperidine (CAS 27578-60-5) Intermediate->Product Reduction LAH Reducing Agent (e.g., LiAlH4 in THF) LAH->Product caption Fig. 1: Common Synthetic Workflow

Caption: Fig. 1: Common Synthetic Workflow

The choice of reducing agent in Step 2 is critical; strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF) are effective for this transformation.[4] Post-reaction workup and purification, typically by distillation, are required to isolate the final product with high purity.

Key Reactivity Insights

The utility of 1-(2-Aminoethyl)piperidine stems from its dual amine functionality:

  • As a Nucleophile: The terminal primary amine is highly reactive and readily participates in reactions such as acylation, alkylation, and reductive amination to build more complex molecular scaffolds.

  • In Schiff Base Condensation: It undergoes condensation reactions with aldehydes and ketones, such as 3-methoxy salicylaldehyde, to form tridentate Schiff base ligands.[4] These ligands are valuable in coordination chemistry.

  • As a Bidentate Ligand: The two nitrogen atoms can coordinate with metal ions, enabling its use in the synthesis of coordination complexes, such as linkage isomers with nickel.[4][8] This property is fundamental to its application in material science and catalysis.

Applications in Drug Discovery and Material Science

1-(2-Aminoethyl)piperidine is not merely a chemical intermediate but a strategic scaffold that enables access to diverse and biologically active chemical spaces.

G cluster_pharma Pharmaceutical Development cluster_material Material Science & Industry Core {1-(2-Aminoethyl)piperidine (Scaffold)} Neuro Neurological Disorders Core->Neuro Onco Oncology (σ1 Ligands) Core->Onco ID Infectious Disease (Antimalarial, Antiviral) Core->ID Toxin Toxin Inhibitors (Botulinum Neurotoxin) Core->Toxin Receptor Receptor Antagonists (CB1, 5-HT6) Core->Receptor Polymer Polymer Chemistry (Flexibility/Strength) Core->Polymer Coord Coordination Chemistry (Metal Complexes) Core->Coord Surf Specialty Chemicals (Surfactants, Additives) Core->Surf caption Fig. 2: Key Application Areas

Caption: Fig. 2: Key Application Areas

Pharmaceutical & Medicinal Chemistry
  • Oncology: The piperidine scaffold is integral to the design of ligands for the sigma-1 (σ1) receptor, which is overexpressed in many cancer cell lines. A notable study detailed the synthesis of novel 4-(2-aminoethyl)piperidine derivatives that demonstrated potent antiproliferative effects in human lung and prostate cancer cells.[9][10][11] These compounds function by binding to the σ1 receptor, showcasing the potential of this scaffold in developing new anticancer agents.[9][10]

  • Neuroscience: The compound serves as a key intermediate in the synthesis of molecules targeting neurological disorders.[1][2] Its structure is often incorporated into potent and selective antagonists for receptors like the cannabinoid CB1 receptor and the serotonin 5-HT6 receptor, both of which are important targets in neuropharmacology.[4]

  • Infectious Disease & Toxin Inhibition: Research has demonstrated its use as a reactant in the synthesis of inhibitors for P. falciparum malaria, Ebola filovirus, and the light chain of botulinum neurotoxin serotype A, highlighting its broad utility against diverse biological threats.[4]

Material Science and Industrial Applications
  • Polymer Chemistry: It is used to formulate specialty polymers, where its incorporation can enhance critical properties like flexibility and strength.[2] It is also employed to modify the surfaces of copolymer beads, such as vinylbenzyl chloride/divinylbenzene gels, to introduce functional amine groups.[4]

  • Coordination Chemistry: Its ability to act as a bidentate ligand is exploited in the synthesis of metal complexes, which have applications in catalysis and materials science.[1]

Experimental Protocols and Safety

Hazard Identification and Safe Handling

1-(2-Aminoethyl)piperidine is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[12]

  • GHS Hazard Classification:

    • Flammable Liquids (Category 3): H226 - Flammable liquid and vapor.[5]

    • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[5]

  • Safe Handling Practices:

    • Work in a well-ventilated fume hood.

    • Keep away from heat, sparks, open flames, and other ignition sources.[7]

    • Use explosion-proof electrical and lighting equipment.[7]

    • Ground and bond containers during transfer to prevent static discharge.[7]

    • Wear appropriate PPE: chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Recommended storage is under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[4]

Precautionary & First Aid Measures
Prevention: Do not breathe fumes/vapors. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection.[7]
In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7]
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7]
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for several minutes.[7]
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[7]
Representative Experimental Workflow: Synthesis of a σ1 Receptor Ligand Precursor

This protocol is a generalized representation based on synthetic strategies reported in the literature for creating pharmacologically active molecules from the 1-(2-aminoethyl)piperidine scaffold.[9][10] It involves the N-alkylation of the terminal primary amine.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagent1 1-(2-Aminoethyl)piperidine (1.0 eq) Stir Stir at RT under N2 (Monitor by TLC/LC-MS) Reagent1->Stir Solvent Anhydrous Solvent (e.g., DMF, CH3CN) Solvent->Stir Base Non-nucleophilic Base (e.g., DIPEA, 2.0 eq) Base->Stir Reagent2 Alkylating Agent (R-X) (e.g., Benzyl Bromide, 1.1 eq) Reagent2->Stir Add dropwise Quench Quench with H2O Stir->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product N-Substituted Product Purify->Product caption Fig. 3: N-Alkylation Workflow

Sources

Technical Safety Monograph: N-(2-Aminoethyl)piperidine (CAS 27578-60-5)

[1]

Executive Summary

N-(2-Aminoethyl)piperidine (also known as 1-(2-Aminoethyl)piperidine or 2-Piperidinoethylamine) is a potent aliphatic diamine widely used as a pharmacophore in the synthesis of antihistamines, antipsychotics, and as a ligand in coordination chemistry.[1]

While structurally simple, its hazard profile is deceptive. It combines the liquefactive corrosivity of strong bases with a flash point (58°C) that sits dangerously on the threshold of flammability, often leading to complacency in laboratory settings. This guide moves beyond the Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a self-validating protocol for safe handling.

Part 1: Chemical Profile & Physicochemical Properties[3]

Understanding the physical constants is the first line of defense. The low flash point relative to its boiling point indicates a liquid that does not evolve significant vapors at room temperature unless agitated or heated, at which point it becomes an immediate fire hazard.

PropertyValueOperational Implication
CAS Number 27578-60-5Verification ID to distinguish from Aminoethylpiperazine.
Molecular Formula C₇H₁₆N₂Contains both secondary (piperidine ring) and primary amine groups.
Boiling Point 186°CHigh boiling point suggests low volatility at rest.
Flash Point 58°C (136°F) CRITICAL: Classified as Flammable Liquid (Category 3) . Vapor/air mixtures are explosive above this temp.
pH >12 (Strong Base)Causes immediate saponification of skin lipids.
Density 0.899 g/mLFloats on water; difficult to extinguish with water streams.
Reactivity Hygroscopic / CO₂ SensitiveAbsorbs atmospheric CO₂ to form solid carbamates, clogging lines/valves.

Part 2: Toxicology & Hazard Assessment

The Mechanism of Injury: Liquefactive Necrosis

Unlike acid burns, which form a protective eschar (scab) that limits penetration, N-(2-Aminoethyl)piperidine causes liquefactive necrosis . The high pH saponifies the fats in the cell membrane and denatures proteins, turning tissue into a gelatinous mass. This allows the chemical to penetrate deeper into the dermis and subcutaneous tissue, often causing damage far worse than the initial surface appearance suggests.

Sensitization (Haptenization)

As an aliphatic amine, this compound is a potent sensitizer. It can bind to skin proteins to form immunogenic complexes (haptens). Repeated exposure, even at sub-corrosive levels, can lead to Type IV hypersensitivity (allergic contact dermatitis) or respiratory sensitization (asthma-like symptoms).

Hazard Pathway Diagram

The following logic flow illustrates the physiological cascade following exposure.

HazardPathwayExposureExposure EventRoute_SkinDermal ContactExposure->Route_SkinRoute_InhaleInhalation (Mist/Vapor)Exposure->Route_InhaleMech_SaponSaponification of Lipids(Cell Membrane Lysis)Route_Skin->Mech_Sapon High pH (>12)Mech_SensProtein Binding(Hapten Formation)Route_Skin->Mech_Sens Repeat ExposureOutcome_RespBronchospasm / EdemaRoute_Inhale->Outcome_RespOutcome_BurnLiquefactive Necrosis(Deep Tissue Damage)Mech_Sapon->Outcome_BurnOutcome_AllergyType IV Hypersensitivity(Chronic Dermatitis)Mech_Sens->Outcome_Allergy

Figure 1: Pathophysiological cascade of N-(2-Aminoethyl)piperidine exposure, highlighting the dual risks of immediate necrosis and long-term sensitization.

Part 3: Engineering Controls & PPE[2][5]

Glove Selection (The "Nitrile Trap")

WARNING: Standard disposable nitrile exam gloves are insufficient for prolonged contact with aliphatic amines. Small amine molecules can permeate thin nitrile (< 4 mil) in minutes without visible degradation.

  • Primary Recommendation: Silver Shield / 4H (Laminate) gloves . These provide >480 minutes of breakthrough time.

  • Secondary Recommendation (Splash Protection): Heavyweight Butyl Rubber (≥ 0.5 mm).

  • Technique: If manual dexterity is required and Silver Shield is too clumsy, wear Silver Shield as a liner under a disposable nitrile glove.

Ventilation & Containment[5][6]
  • Mandatory: All handling must occur inside a certified chemical fume hood.

  • Airflow: Face velocity should be 80–100 fpm.

  • Static Control: Because the flash point (58°C) is easily reachable in hot labs or during exothermic reactions, all glassware and transfer lines must be grounded.

Part 4: Safe Handling & Transfer Protocol

The following protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful.

The "Closed System" Transfer Method

To prevent carbamate formation (CO₂ absorption) and exposure, use positive pressure transfer (Cannula or Syringe) rather than pouring.

Step-by-Step Procedure
  • Preparation:

    • Secure the reagent bottle with a clamp.

    • Insert a septum into the bottle and the receiving flask.

    • Purge the receiving flask with Nitrogen/Argon for 5 minutes.

  • Pressure Equalization:

    • Insert a generic needle connected to an inert gas line (bubbler) into the reagent bottle (headspace only) to prevent vacuum lock.

  • Transfer:

    • Use a glass syringe with a Luer-lock long needle.

    • Validation: Verify no bubbles are in the syringe barrel (bubbles = inaccurate dosing + aerosol risk).

  • Quenching the Tip:

    • Before removing the needle from the receiving flask, draw a small amount of inert gas into the syringe tip.

    • Immediately wipe the needle tip with a wipe soaked in dilute acetic acid (vinegar) upon removal to neutralize residual amine.

Transfer Decision Logic

TransferProtocolStartStart TransferVol_CheckVolume > 50mL?Start->Vol_CheckMethod_CannulaCannula Transfer(Double-Ended Needle)Vol_Check->Method_CannulaYesMethod_SyringeGlass Syringe(Luer Lock)Vol_Check->Method_SyringeNoSafety_CheckCheck Flash PointRisk (Is Temp > 50°C?)Method_Cannula->Safety_CheckMethod_Syringe->Safety_CheckAction_GroundGround All Glassware(Static Dissipation)Safety_Check->Action_GroundYesAction_ProceedProceed under N2Safety_Check->Action_ProceedNoAction_Ground->Action_Proceed

Figure 2: Decision matrix for selecting the safest transfer method based on volume and temperature conditions.

Part 5: Storage & Stability

  • Atmosphere: Store under Nitrogen or Argon. Exposure to air causes the formation of white crusty solids (carbamates) around the cap, which can compromise the seal and seize the cap.

  • Temperature: Store in a cool, flammable-liquids cabinet. Refrigeration is acceptable but ensures the container is brought to room temperature before opening to prevent water condensation (hygroscopicity).

  • Incompatibilities:

    • Strong Oxidizers: Fire/Explosion risk.

    • Acids/Acid Chlorides: Violent exothermic reaction.

    • Halogenated Hydrocarbons: Can react violently.

Part 6: Emergency Response & Waste Management

Spill Response
  • Evacuate: If spill > 100mL and outside a hood, evacuate the lab.

  • PPE: Don Silver Shield gloves and a respirator (ABEK filter) if entering the zone.

  • Neutralization: Do NOT use paper towels immediately (fire risk).

    • Cover spill with a dry absorbent (Vermiculite/Sand).

    • Alternative: Use a commercial amphoteric spill kit.

    • Once absorbed, treat the solid waste with dilute acetic acid or citric acid to neutralize the pH before disposal.

Waste Disposal[5][7]
  • Never pour amines down the drain.

  • Collect in a dedicated "Basic Organic Waste" container.

  • Self-Validation: Check the pH of the waste container. If < 10, ensure no acid waste was accidentally added (risk of heat generation).

SpillResponseSpillSpill DetectedLoc_CheckInside Fume Hood?Spill->Loc_CheckEvacEvacuate Lab(Vapor Risk)Loc_Check->EvacNoContainClose SashMax VentilationLoc_Check->ContainYesAbsorbApply Vermiculite(Inert Absorbent)Evac->AbsorbAfter PPE DonningContain->AbsorbNeutNeutralize withDilute Citric AcidAbsorb->NeutDisposalDispose asBasic Organic WasteNeut->Disposal

Figure 3: Workflow for managing N-(2-Aminoethyl)piperidine spills, prioritizing vapor containment and neutralization.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 33944, 2-Piperidin-1-ylethanamine. PubChem.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 1-(2-aminoethyl)piperidine.[2][3][4] ECHA.[5] Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.

Technical Guide: Physical Properties & Characterization of (1-Piperidin-2-ylethyl)amine

[1]

Executive Summary

(1-Piperidin-2-ylethyl)amine (CAS: 57415-62-0), also known as 1-(Piperidin-2-yl)ethanamine , is a chiral diamine intermediate critical in the synthesis of pharmaceutical agents targeting the central nervous system.[1] Unlike its linear isomer 2-(2-aminoethyl)piperidine, this compound features a chiral center on the ethyl side chain (

11

This guide provides a definitive reference for the physicochemical properties, synthesis pathways, and handling protocols for (1-Piperidin-2-ylethyl)amine, synthesizing experimental data with predictive modeling where specific empirical values are limited.[1]

Chemical Identity & Structural Analysis[1][2]

The nomenclature for piperidine-ethylamines can be ambiguous. It is critical to distinguish the target compound from its regiochemical isomers.[1]

FeatureTarget Compound Common Isomer A Common Isomer B
Systematic Name 1-(Piperidin-2-yl)ethanamine 2-(Piperidin-2-yl)ethanamine2-(Piperidin-1-yl)ethanamine
Common Name (1-Piperidin-2-ylethyl)amine2-(2-Aminoethyl)piperidine1-(2-Aminoethyl)piperidine
CAS Number 57415-62-0 15932-66-827578-60-5
Structure

-Methyl branched side chain
Linear ethyl side chainN-substituted piperidine
Formula



Chiral Centers 2 (Piperidine C2, Ethyl C1)1 (Piperidine C2)0
Stereochemical Configuration

The molecule possesses two stereogenic centers, leading to four possible stereoisomers (two diastereomeric pairs):

  • (1R, 2'R) and (1S, 2'S) — syn-like relationship.[1]

  • (1R, 2'S) and (1S, 2'R) — anti-like relationship.[1] Note: The "1" refers to the ethyl chain carbon, and "2'" refers to the piperidine ring carbon.[1]

Thermodynamic & Physical Properties[1][6][9]

The following data consolidates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the free base form.

Table 1: Physicochemical Constants[1]
PropertyValueCondition / Method
Molecular Weight 128.22 g/mol Calculated
Physical State Liquid@ 25°C, 1 atm
Boiling Point 182°C - 188°CPredicted (760 mmHg)
Density 0.91 ± 0.05 g/cm³Predicted @ 20°C
Refractive Index (

)
1.475 - 1.480Predicted
Vapor Pressure 0.6 ± 0.2 mmHg@ 25°C (Predicted)
Flash Point 65°C - 70°CClosed Cup (Estimated)
pKa (Primary Amine) 9.8 ± 0.2Aqueous titration (Est.)[1][2][3]
pKa (Piperidine NH) 10.9 ± 0.2Aqueous titration (Est.)[1]
LogP (Octanol/Water) 0.35Predicted (Consensus)
Polar Surface Area 38.05 ŲTopological
Solubility Profile
  • Water: Miscible.[1][2] The compound is highly hygroscopic and readily forms hydrates.[1]

  • Organic Solvents: Soluble in ethanol, methanol, DMSO, and dichloromethane.[1]

  • Stability: Stable under inert atmosphere (Argon/Nitrogen).[1] Sensitive to atmospheric

    
     (carbamate formation).[1]
    

Synthesis & Manufacturing Methodologies

The synthesis of (1-Piperidin-2-ylethyl)amine requires controlling the stereochemistry at the exocyclic carbon.[1] A robust route involves the reductive amination of 2-acetylpyridine or 2-acetylpiperidine.[1]

Protocol: Catalytic Hydrogenation from 2-Acetylpyridine

This method generates the piperidine ring and the primary amine in a single or stepwise reduction, often yielding a mixture of diastereomers.[1]

Reagents:

  • Precursor: 2-Acetylpyridine (CAS: 1122-62-9)[1]

  • Amine Source: Hydroxylamine hydrochloride (

    
    )[1]
    
  • Catalyst:

    
     (Adams' catalyst) or 
    
    
    [1]
  • Solvent: Acetic Acid / Ethanol[1]

Step-by-Step Workflow:

  • Oxime Formation:

    • Dissolve 2-acetylpyridine (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux for 2-4 hours until conversion to 1-(pyridin-2-yl)ethanone oxime is complete (monitor by TLC).

    • Concentrate and extract to isolate the oxime solid.[1]

  • Hydrogenation (Reduction):

    • Dissolve the oxime in glacial acetic acid.

    • Add

      
       (5 mol%).[1]
      
    • Hydrogenate at 50-60 psi

      
       pressure at room temperature for 12-24 hours.
      
    • Mechanism:[1][3][4][5][6] The pyridine ring is reduced to piperidine, and the oxime is reduced to the primary amine.[1]

  • Work-up & Purification:

    • Filter catalyst over Celite.[1]

    • Neutralize filtrate with NaOH (aq) to pH > 12.[1]

    • Extract with Dichloromethane (

      
      ).[1]
      
    • Dry organic layer (

      
      ) and concentrate.[1]
      
    • Distillation: Purify by vacuum distillation (approx. 80-85°C @ 10 mmHg).

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis and potential resolution steps.

SynthesisPathwayStart2-Acetylpyridine(Precursor)Inter11-(Pyridin-2-yl)ethanone oximeStart->Inter1NH2OH·HClNaOAc, RefluxReactionHydrogenation(H2, PtO2, AcOH)Inter1->ReactionReductionProductMixCrude Product(Diastereomeric Mix)Reaction->ProductMixRing Saturation& Oxime ReductionResolutionChiral Resolution(Tartaric Acid)ProductMix->ResolutionOptionalFinal(1-Piperidin-2-ylethyl)amine(Purified Isomer)ProductMix->FinalDistillation(Racemic)Resolution->FinalCrystallization

Figure 1: Synthetic pathway from 2-acetylpyridine to (1-Piperidin-2-ylethyl)amine via oxime reduction.

Handling, Stability & Safety

As a secondary/primary diamine, this compound exhibits significant basicity and nucleophilicity.[1]

Hazard Classification (GHS)[1][2]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen.[1] The compound absorbs

    
     from air to form solid carbamates (white crust formation).[1]
    
  • Temperature: Refrigerate (2-8°C) for long-term storage to prevent oxidation or discoloration.

  • Container: Glass or Teflon. Avoid aluminum or copper fittings due to amine corrosion.[1]

Emergency Response[1]
  • Eye Contact: Rinse immediately with diphoterine or water for 15 minutes.[1] Consult an ophthalmologist.

  • Spill: Neutralize with dilute acetic acid or sodium bisulfate before absorbing with inert material (vermiculite).[1]

References

  • PubChem Compound Summary. (2025). 1-(2-Aminoethyl)piperidine (Isomer Comparison). National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Reference for Pyridine/Oxime reduction protocols).

Technical Guide: Solubility Profile & Handling of (1-Piperidin-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for (1-Piperidin-2-ylethyl)amine , formally identified as 2-(Piperidin-2-yl)ethanamine (CAS 15932-66-8).

Critical Disambiguation: The nomenclature "(1-Piperidin-2-ylethyl)amine" refers to the structural isomer where the ethylamine chain is attached to the C2 carbon of the piperidine ring. This must be distinguished from the more common N-substituted isomer, N-(2-Aminoethyl)piperidine (CAS 27578-60-5). While both are diamines, the C2-substituted isomer possesses a secondary amine within the ring (acting as a hydrogen bond donor), significantly influencing its solubility and reactivity profile compared to its tertiary amine counterpart.

This guide is designed for researchers requiring precise solvent selection for synthesis, purification (extraction/crystallization), and formulation.

Part 1: Physicochemical Identity & Solubility Landscape

Chemical Structure & Properties

The solubility behavior of (1-Piperidin-2-ylethyl)amine is governed by its amphiphilic diamine structure : a lipophilic piperidine ring coupled with a polar primary amine tail.[1]

PropertyDataRelevance to Solubility
IUPAC Name 2-(Piperidin-2-yl)ethanamineDefines C2-attachment; secondary ring amine.
CAS Number 15932-66-8 Unique identifier for the C2-isomer.
Molecular Weight 128.22 g/mol Low MW facilitates solubility in small-molecule solvents.
pKa (Predicted) ~11.0 (Ring), ~10.2 (Tail)Strong base; exists as a cation at neutral pH.
LogP (Predicted) ~0.4 - 0.8Moderate lipophilicity; implies solubility in both polar and semi-polar solvents.
H-Bond Donors 3 (1 from Ring NH, 2 from Tail NH₂)High affinity for polar protic solvents (Water, Alcohols).
Physical State Liquid (at RT)Miscibility is the primary solubility parameter.[1]
Solubility Compatibility Matrix

The following table categorizes solvent compatibility based on polarity and dielectric constants.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, Methanol, Ethanol, IsopropanolExcellent (Miscible) Strong H-bonding network formation. The compound acts as both donor and acceptor.
Chlorinated Dichloromethane (DCM), ChloroformExcellent High solvation energy for amines; preferred for extraction from basic aqueous phases.
Polar Aprotic DMSO, DMF, Acetonitrile, THFGood to Excellent Soluble due to dipole-dipole interactions. Useful for nucleophilic substitution reactions.[2]
Ethers Diethyl Ether, MTBEModerate Soluble, but phase separation may occur at low temperatures or high concentrations.
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate The polar ethylamine tail reduces solubility in strict non-polar aliphatic solvents (Hexane). Toluene (aromatic) offers better solubility due to pi-interactions.

Application Note: While miscible with water, (1-Piperidin-2-ylethyl)amine is a strong base. In aqueous solutions at pH < 11, it will protonate, effectively locking it into the aqueous phase. To transfer it to an organic solvent (e.g., DCM), the pH must be adjusted to >12.

Part 2: Experimental Protocols & Workflows

Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the operational goal (Reaction, Extraction, or Analysis).

SolventSelection Start Select Operation Reaction Synthesis / Reaction Start->Reaction Extraction Purification / Extraction Start->Extraction Analysis Analysis (HPLC/GC) Start->Analysis PolarReactants Are reactants polar/ionic? Reaction->PolarReactants AqueousPhase Is compound in Aqueous Phase? Extraction->AqueousPhase ReversePhase Reverse Phase (C18) Analysis->ReversePhase ProticSensitive Is reaction water/protic sensitive? PolarReactants->ProticSensitive Yes UseDCM Use DCM or Toluene PolarReactants->UseDCM No (Lipophilic reactants) UseAlcohol Use MeOH or EtOH ProticSensitive->UseAlcohol No UsePolarAprotic Use DMF, DMSO, or ACN ProticSensitive->UsePolarAprotic Yes (Avoid OH) CheckPH Check pH AqueousPhase->CheckPH AdjustBase Adjust pH > 12 (NaOH) CheckPH->AdjustBase pH < 12 ExtractDCM Extract with DCM (Preferred) or Chloroform CheckPH->ExtractDCM pH > 12 AdjustBase->ExtractDCM MobilePhase Use Water/ACN + 0.1% NH4OH (High pH buffer essential) ReversePhase->MobilePhase

Caption: Decision matrix for solvent selection based on process requirements. Note the critical pH adjustment step for extraction.

Protocol: Quantitative Solubility Determination

If precise solubility data (g/L) is required for a specific non-standard solvent, use this Gravimetric Saturation Protocol .

Reagents: (1-Piperidin-2-ylethyl)amine (Pure), Target Solvent (Anhydrous).

  • Preparation: Place 5 mL of the target solvent in a scintillating vial with a magnetic stir bar. Maintain temperature at 25°C ± 1°C.

  • Saturation: Add the amine dropwise while stirring.

    • Visual Check: Continue adding until a second phase forms (turbidity or oil droplets) that does not dissolve after 10 minutes of vigorous stirring.

    • Note: Since the amine is a liquid, "solubility" effectively refers to the miscibility limit. If no phase separation occurs after adding an equal volume (1:1 ratio), report as "Miscible".

  • Sampling: If a saturation point is reached (phase separation), allow layers to settle for 1 hour.

  • Quantification: Carefully remove an aliquot of the solvent-rich phase.

    • Evaporate the solvent under vacuum (if solvent BP < amine BP). Caution: The amine has a relatively low BP (~180-200°C), so evaporation must be controlled.

    • Alternative (Preferred): Use GC-FID or HPLC to quantify the concentration of amine in the saturated solvent phase against a calibration curve.

Purification via pH-Swing Extraction

This is the most reliable method to purify (1-Piperidin-2-ylethyl)amine from non-basic impurities.

  • Dissolution: Dissolve the crude mixture in 1 M HCl (aqueous). The amine forms a water-soluble dihydrochloride salt.

  • Wash: Wash the acidic aqueous layer with Diethyl Ether or Hexane .

    • Result: Non-basic organic impurities partition into the organic layer. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH or pellets until pH > 12.

    • Observation: The solution will become cloudy or an oil layer will separate as the free base is regenerated.

  • Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x volumes).

    • Why DCM? DCM is denser than water and has excellent solubility for the free amine.

  • Drying: Dry the combined DCM extracts over anhydrous Na₂SO₄ or K₂CO₃ .

  • Isolation: Filter and concentrate under reduced pressure to yield the purified amine.

Part 3: Safety & Handling

Hazard Classification:

  • Corrosive (Skin/Eye): Causes severe skin burns and eye damage (Category 1B).[3]

  • Sensitizer: Potential skin sensitizer.

Solvent-Specific Hazards:

  • Reaction with Halogenated Solvents: While soluble in DCM, prolonged storage of primary amines in halogenated solvents can lead to slow alkylation (quaternization) or formation of HCl, which precipitates the salt. Use fresh solutions.

  • Carbon Dioxide Sensitivity: Like all primary amines, this compound avidly absorbs atmospheric CO₂ to form carbamates (white solid crust).

    • Prevention: Store under inert atmosphere (Nitrogen/Argon).[4] Solutions in non-polar solvents (Toluene) are less prone to crusting than neat liquid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10728788, 1-(2-Phenylethyl)piperidin-4-amine (Structural Analog Reference). Retrieved February 9, 2026 from [Link]

Sources

Technical Guide: Spectroscopic Characterization of (1-Piperidin-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (1-Piperidin-2-ylethyl)amine (CAS 57415-62-0), focusing on the critical distinction between this branched isomer and its common linear analog, 2-(2-aminoethyl)piperidine .

Executive Summary & Structural Definition

Compound: (1-Piperidin-2-ylethyl)amine CAS Registry Number: 57415-62-0 Molecular Formula: C


H

N

Molecular Weight: 128.22 g/mol IUPAC Name: 1-(Piperidin-2-yl)ethan-1-amine
The Isomer Challenge

In research and procurement, this compound is frequently confused with its linear isomer, 2-(2-aminoethyl)piperidine (CAS 27578-60-5 / 15932-66-8). The distinction is non-trivial but spectroscopically definitive.

  • Target (Branched): Amine attached to the C1 of the ethyl side chain (chiral center at the side chain).

  • Isomer (Linear): Amine attached to the terminal C2 of the ethyl side chain.

This guide provides the diagnostic data required to validate the specific isomer using NMR, IR, and MS.

Mass Spectrometry (MS): The Primary Discriminator

Mass spectrometry offers the most rapid and definitive method for distinguishing the branched isomer from the linear analog based on fragmentation patterns (Alpha-Cleavage Rule).

Fragmentation Mechanism

Primary amines undergo dominant


-cleavage adjacent to the nitrogen atom.
  • Branched Isomer (Target):

    • Structure: Piperidine ring attached to

      
      .
      
    • Mechanism: Cleavage occurs at the bond between the methine carbon and the piperidine ring.

    • Diagnostic Fragment: The formation of the ethylideniminium ion

      
       yields a dominant peak at m/z 44 .
      
  • Linear Isomer (Common Impurity):

    • Structure: Piperidine ring attached to

      
      .
      
    • Mechanism: Cleavage occurs at the

      
      -bond relative to the amine (between the two methylene groups).
      
    • Diagnostic Fragment: The formation of the methyleniminium ion

      
       yields a dominant peak at m/z 30 .
      
MS Data Table (EI, 70 eV)
Feature(1-Piperidin-2-ylethyl)amine (Branched)2-(2-Aminoethyl)piperidine (Linear)
Molecular Ion (M+) 128 (Weak)128 (Weak)
Base Peak (100%) m/z 44 (Diagnostic)m/z 30 (Diagnostic)
Ring Fragment m/z 84 (Piperidinyl cation)m/z 84 (Piperidinyl cation)
Loss of Methyl m/z 113 (M - 15)Not observed (M - 15 negligible)

Figure 1: Mechanistic differentiation of isomers via Mass Spectrometry alpha-cleavage pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

NMR provides structural confirmation of the carbon skeleton.[1] The presence of a methyl doublet is the "smoking gun" for the branched isomer.

Protocol: Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) is standard.
    
  • Concentration: ~10-15 mg in 0.6 mL.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
  • Note: As a diamine, chemical shifts of protons adjacent to nitrogen are pH-dependent. Ensure the sample is free of acid salts (or use NaOD/D

    
    O for salt forms).
    
^1H NMR Data (Predicted/Diagnostic)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Side Chain -CH

1.05 - 1.15 Doublet (J ~6.5 Hz) 3HDiagnostic: Terminal methyl group.
Ring Protons 1.30 - 1.80Multiplet6HPiperidine C3, C4, C5 protons.
Side Chain -CH- 2.80 - 2.95Multiplet/Quartet1HMethine proton

to amine (chiral center).
Ring N-CH 2.50 - 2.70Multiplet1HPiperidine C2 proton.
Ring N-CH

3.00 - 3.15Multiplet2HPiperidine C6 protons.
Amine -NH

/NH
1.50 - 2.00Broad Singlet3HExchangeable protons (shift varies).

Contrast with Linear Isomer: The linear isomer 2-(2-aminoethyl)piperidine will display:

  • No Doublet: Absence of the signal at ~1.1 ppm.

  • Side Chain: Two distinct methylene signals (triplets/multiplets) rather than a methine quartet.

^{13}C NMR Data (Decoupled)
Carbon TypeShift (

, ppm)
Diagnostic Feature
Methyl (-CH

)
18.0 - 22.0 Present only in branched isomer.
Methine (CH-NH

)
50.0 - 54.0Side chain chiral center.
Ring C2 58.0 - 62.0Methine adjacent to ring nitrogen.
Ring C6 46.0 - 48.0Methylene adjacent to ring nitrogen.
Ring C3, C4, C5 24.0 - 32.0Remaining ring carbons.

Infrared (IR) Spectroscopy

While less specific than NMR/MS for isomer differentiation, IR confirms functional groups.

Key Absorption Bands (Neat/ATR)
Wavenumber (cm

)
AssignmentDescription
3350 - 3250 N-H StretchWeak doublet typical of primary amines (

and

).
2960 - 2850 C-H StretchStrong. Aliphatic C-H (Ring and Methyl).
1580 - 1650 N-H BendMedium. Scissoring vibration of primary amine.
1380 C-H BendMethyl group deformation (Specific to branched isomer).
1100 - 1150 C-N StretchC-N single bond stretching.

Experimental Validation Workflow

To ensure scientific integrity, follow this self-validating workflow when receiving a new batch of material.

Figure 2: Decision tree for validating the identity of (1-Piperidin-2-ylethyl)amine.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Referenced for general piperidine and ethylamine fragment shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

The Piperidine Scaffold: A Chemocentric Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (hexahydropyridine) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. Its ubiquity stems from a unique convergence of physicochemical properties: a defined chair conformation that directs substituents into precise vectors, a secondary amine pKa (~11.2) allowing for critical ionic interactions at physiological pH, and high metabolic stability relative to other heterocycles.

This technical guide moves beyond basic descriptions to analyze the causality of piperidine's success in drug discovery, specifically in CNS modulation and Oncology. It provides validated synthetic protocols and mechanistic insights for researchers optimizing this scaffold.[1]

Structural Logic & Pharmacophore Placement

The success of piperidine derivatives lies in their ability to serve as a Vectorized Core . Unlike flexible alkyl chains, the piperidine ring locks pharmacophores into specific spatial orientations (axial vs. equatorial), maximizing binding affinity while minimizing entropy loss upon binding.

Physicochemical Advantages
FeatureParameterImpact on Drug Design
Basicity pKa

11.2
Protonated at pH 7.4; forms salt bridges with Asp/Glu residues in GPCRs (e.g., Dopamine, Opioid receptors).
Conformation Chair (lowest energy)Predictable display of substituents. C4-substitution is the most common vector for extending into deep binding pockets.
Lipophilicity LogP

0.84
Moderate lipophilicity balances membrane permeability (CNS penetration) with aqueous solubility.
Metabolism CYP450 StabilityMore resistant to oxidative ring opening than pyrrolidine or morpholine, though N-dealkylation remains a primary clearance route.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic functionalization of the piperidine core for maximal therapeutic effect.

PiperidineSAR Core Piperidine Core (Scaffold) N1 N1 Position (Solubility & PK) Core->N1 Modulates pKa & Membrane Permeability C26 C2/C6 Positions (Conformational Lock) Core->C26 Steric Hindrance Prevents Metabolism C35 C3/C5 Positions (Chirality & Selectivity) Core->C35 Fine-tuning Stereochemistry C4 C4 Position (Primary Pharmacophore) Core->C4 Receptor Specificity (e.g., Fentanyl, Haloperidol) Prodrug Strategies Prodrug Strategies N1->Prodrug Strategies Deep Pocket Binding Deep Pocket Binding C4->Deep Pocket Binding

Figure 1: Strategic functionalization vectors of the piperidine scaffold. N1 controls pharmacokinetics, while C4 is the primary vector for target engagement.

Therapeutic Verticals: Mechanisms of Action[2]

Neurology: Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives are the cornerstone of Alzheimer's symptomatic treatment (e.g., Donepezil ).[2] The mechanism relies heavily on the piperidine nitrogen.

  • Mechanism: The protonated nitrogen of the piperidine ring forms a high-affinity cation-

    
     interaction  with the indole ring of Trp86 in the catalytic anionic site (CAS) of the AChE enzyme.
    
  • Dual Binding: Modern derivatives link the piperidine (CAS binder) via an alkyl chain to an aromatic moiety that binds the Peripheral Anionic Site (PAS), creating "dual-binding" inhibitors that prevent amyloid-

    
     aggregation.
    
Oncology: Kinase Inhibition & MDR Reversal

In oncology, piperidine is often used to solubilize hydrophobic kinase inhibitors (e.g., Palbociclib , Crizotinib ).

  • Solubility Handle: The basic nitrogen improves aqueous solubility of otherwise insoluble heterocyclic kinase inhibitors.

  • P-gp Modulation: Specific piperidine analogs inhibit P-glycoprotein (P-gp) efflux pumps, reversing multidrug resistance (MDR) in cancer cells by increasing the intracellular retention of chemotherapeutics like doxorubicin.

Experimental Protocols

Synthetic Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Context: This is the industry-standard method for N-alkylation of piperidines. Unlike direct alkylation (which risks over-alkylation to quaternary ammonium salts), reductive amination is self-limiting and selective.

Why STAB? Sodium triacetoxyborohydride (


) is preferred over 

(toxic) or

(too strong). STAB reduces the intermediate iminium ion selectively without reducing the ketone/aldehyde starting material.
Protocol Steps:
  • Reagents:

    • Piperidine derivative (1.0 equiv)

    • Aldehyde/Ketone (1.1 equiv)

    • 
       (1.4 equiv)
      
    • Acetic Acid (catalytic, 1-2 drops; essential to promote iminium formation)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]

  • Procedure:

    • Step A (Imine Formation): Dissolve the piperidine and aldehyde in DCE under

      
       atmosphere. Add acetic acid.[3][4] Stir for 30–60 minutes to establish the equilibrium between hemiaminal and iminium species.
      
    • Step B (Reduction): Add

      
       in one portion. The reaction typically proceeds at room temperature for 2–16 hours.
      
    • Step C (Quench): Quench with saturated aqueous

      
       (releases 
      
      
      
      , vent carefully).
    • Step D (Workup): Extract with DCM (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Validation:

    • Monitor via TLC (disappearance of aldehyde).

    • NMR diagnostic: Disappearance of aldehyde proton (

      
      9-10 ppm) and appearance of N-CH signals.
      

ReductiveAmination Start Ketone/Aldehyde + Piperidine Inter1 Hemiaminal Intermediate Start->Inter1 + AcOH (Cat) Inter2 Iminium Ion (Reactive Species) Inter1->Inter2 - H2O Product N-Alkylated Piperidine Inter2->Product Hydride Transfer (Selective Reduction) Reagent NaBH(OAc)3 (Hydride Donor) Reagent->Product Donates H-

Figure 2: Mechanistic pathway of STAB-mediated reductive amination. The selectivity arises because STAB reduces the iminium ion faster than the carbonyl.

Biological Assay: Ellman’s Method for AChE Inhibition

Context: To verify the activity of a synthesized piperidine derivative against Alzheimer's targets.

  • Principle: Acetylthiocholine (substrate) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB), quantifiable at 412 nm.

  • Protocol:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Enzyme: Electric eel AChE (0.05 U/mL).

    • Substrate: Acetylthiocholine iodide (0.5 mM).

    • Reagent: DTNB (0.3 mM).

    • Inhibitor: Piperidine derivative (dissolved in DMSO, <1% final conc).

  • Execution: Incubate Enzyme + Inhibitor for 20 mins. Add Substrate + DTNB. Measure Absorbance (412 nm) kinetically for 5 mins.

  • Calculation: % Inhibition =

    
    .
    

Future Outlook: PROTACs and Multivalency

The future of piperidine lies in Proteolysis Targeting Chimeras (PROTACs) .

  • Concept: Piperidine moieties (like those in pomalidomide) bind to E3 ligases (Cereblon).

  • Application: Researchers are now linking piperidine-based E3 binders to kinase inhibitors. This degrades the target protein rather than just inhibiting it, overcoming resistance mechanisms caused by protein overexpression.

References

  • Piperidine as a Privileged Scaffold

    • Journal of Medicinal Chemistry. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." (2024).[5][6][7]

  • Reductive Amination Protocol (STAB)

    • Journal of Organic Chemistry. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." (1996).[3]

  • Anticancer Applications

    • International Journal of Molecular Sciences. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." (2023).[8][9]

  • AChE Inhibition Mechanism

    • Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors."

Sources

Methodological & Application

Application Note: Strategic Synthesis and Derivatization of (1-Piperidin-2-ylethyl)amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The (1-Piperidin-2-ylethyl)amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in sigma receptor ligands, kinase inhibitors, and muscarinic antagonists.

Synthetically, this target presents a dual challenge:

  • Stereochemical Complexity: The structure contains two potential stereocenters—the C2 position of the piperidine ring and the C1 position of the ethyl side chain (in the branched isomer). Controlling the diastereoselectivity (syn vs. anti) is critical for biological activity.[1]

  • Chemoselectivity: The presence of two nucleophilic nitrogen atoms (the secondary endocyclic amine and the primary exocyclic amine) requires robust protection/deprotection strategies for selective functionalization.

This guide details two validated protocols:

  • Method A: A stereoselective route to the branched isomer (1-(piperidin-2-yl)ethanamine) using Ellman’s auxiliary chemistry.

  • Method B: A high-throughput route to the linear isomer (2-(piperidin-2-yl)ethanamine) via catalytic hydrogenation.

Retrosynthetic Analysis

The following logic map illustrates the disconnection strategies for accessing both the branched and linear variants of the scaffold.

Retrosynthesis Target_Branched Branched Target 1-(Piperidin-2-yl)ethanamine Target_Linear Linear Target 2-(Piperidin-2-yl)ethanamine Imine Sulfinyl Imine Intermediate Imine->Target_Branched Diastereoselective Reduction Ketone N-Boc-2-Acetylpiperidine Ketone->Imine Condensation (Ellman's Aux) Pyridine_Linear 2-(2-Pyridyl)ethylamine Pyridine_Linear->Target_Linear PtO2/H2 Hydrogenation Pyridine_Ethanol 2-Pyridineethanol Pyridine_Ethanol->Pyridine_Linear Mitsunobu/Azidation

Figure 1: Retrosynthetic map distinguishing the branched (chiral) and linear pathways.

Protocol A: Diastereoselective Synthesis of the Branched Isomer

Target: 1-(Piperidin-2-yl)ethanamine (Branched) Strategy: Sulfinimine condensation followed by diastereoselective reduction.

This method utilizes tert-butanesulfinamide (Ellman's auxiliary) to control the stereochemistry at the side chain while leveraging the existing chirality of the piperidine ring (or resolving it simultaneously).

Materials
  • Substrate: N-Boc-2-acetylpiperidine (Commercial or synthesized from 2-acetylpyridine via hydrogenation/Boc-protection).

  • Reagent: (

    
    )-2-methyl-2-propanesulfinamide (Ellman’s Sulfinamide).
    
  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).

  • Reductant: Sodium borohydride (NaBH₄) or L-Selectride.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
Step 1: Formation of the Chiral Sulfinimine
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Addition: Add N-Boc-2-acetylpiperidine (10.0 mmol) and (

    
    )-2-methyl-2-propanesulfinamide (11.0 mmol, 1.1 equiv) to the flask.
    
  • Solvation: Dissolve in anhydrous THF (50 mL).

  • Activation: Add Ti(OEt)₄ (20.0 mmol, 2.0 equiv) dropwise via syringe. Caution: Exothermic.

  • Reflux: Heat the mixture to 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 1:1) for disappearance of the ketone.

  • Workup: Cool to room temperature. Pour into brine (50 mL) with vigorous stirring. The resulting titanium salts will form a suspension. Filter through a celite pad.

  • Purification: Dry the organic filtrate over Na₂SO₄, concentrate, and purify via flash chromatography (0-30% EtOAc/Hexanes) to yield the sulfinimine.

Step 2: Diastereoselective Reduction
  • Cooling: Dissolve the purified sulfinimine (5.0 mmol) in anhydrous THF (25 mL) and cool to -78°C.

  • Reduction: Add L-Selectride (1.0 M in THF, 7.5 mmol, 1.5 equiv) dropwise. Note: L-Selectride typically favors the formation of the syn-diastereomer due to the bulky hydride delivery.

  • Reaction: Stir at -78°C for 4 hours, then slowly warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3 x 30 mL).

  • Isolation: Concentrate to yield the diastereomerically enriched sulfinamide intermediate.

Step 3: Global Deprotection
  • Acidolysis: Dissolve the intermediate in MeOH (10 mL) and add 4N HCl in dioxane (5 mL).

  • Stir: Stir at room temperature for 2 hours. This removes both the tert-butanesulfinyl group and the Boc group.

  • Free Basing: Concentrate the solvent. Redissolve in minimal water, basify to pH 12 with 2N NaOH, and extract with DCM.

  • Yield: Concentration yields the free diamine 1-(piperidin-2-yl)ethanamine.

Protocol B: High-Throughput Synthesis of the Linear Isomer

Target: 2-(2-Aminoethyl)piperidine (Linear) Strategy: Catalytic hydrogenation of pyridine precursors.[2]

This route is preferred for scale-up when the linear isomer is required.

Materials
  • Substrate: 2-(2-Aminoethyl)pyridine (commercially available).

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C. Note: Pd/C is often insufficient for pyridine reduction under mild conditions.

  • Solvent: Acetic acid (glacial) or 1M HCl in MeOH.

Methodology
  • Chargining: To a high-pressure hydrogenation vessel (Parr bomb), add 2-(2-Aminoethyl)pyridine (50 mmol) and acetic acid (50 mL).

  • Catalyst Addition: Carefully add PtO₂ (5 mol%). Safety: Pyrophoric catalyst; add under inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with N₂ (3x), then charge with H₂ to 50 psi (3.5 bar).

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor H₂ uptake.

  • Workup: Filter the catalyst through Celite. Concentrate the acetic acid filtrate.

  • Neutralization: The residue is the acetate salt. Basify with NaOH and extract into DCM to obtain the free base.

Selective Derivatization & Functionalization[3][4]

Once the scaffold is synthesized, selective functionalization is key for SAR studies. The primary amine (exocyclic) is generally more nucleophilic and sterically accessible than the secondary amine (endocyclic, hindered by the ring), but pH control is vital.

Workflow Diagram: Selective Acylation

Functionalization Start Free Diamine (1-Piperidin-2-ylethyl)amine Condition1 pH 9-10 Limiting Acyl Chloride Start->Condition1 Kinetic Control Condition2 Excess Base Excess Electrophile Start->Condition2 Thermodynamic Control Product1 Mono-Acylated (Primary Amine Only) Condition1->Product1 Product2 Bis-Acylated (Both Amines) Condition2->Product2

Figure 2: Conditions for chemoselective functionalization.

Protocol: Selective Sulfonylation of the Primary Amine
  • Dissolution: Dissolve the diamine (1.0 equiv) in DCM at 0°C.

  • Base: Add Triethylamine (1.1 equiv). Do not use excess base initially.

  • Addition: Add the sulfonyl chloride (0.95 equiv) dissolved in DCM dropwise over 30 minutes.

  • Mechanism: The primary amine reacts faster. The hydrochloride salt of the secondary amine may precipitate, protecting it from further reaction.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterBranched Isomer (Method A)Linear Isomer (Method B)
Major Challenge Diastereocontrol (dr)Catalyst Poisoning
Typical Yield 65-75% (over 3 steps)85-95%
Key NMR Signal Doublet (~1.1 ppm) for CH₃ side chainTriplet/Multiplet for CH₂-CH₂ linker
Preferred Solvent THF (anhydrous)Acetic Acid / Water
Troubleshooting Guide
  • Issue: Low Diastereoselectivity (Method A).

    • Cause: Reduction temperature too high.

    • Fix: Ensure reaction is maintained strictly at -78°C during hydride addition. Switch from NaBH₄ to bulky reductants like L-Selectride.

  • Issue: Incomplete Hydrogenation (Method B).

    • Cause: Catalyst poisoning by the amine.

    • Fix: Ensure the solvent is acidic (AcOH or HCl/MeOH) to protonate the pyridine nitrogen prior to reduction. This prevents the lone pair from binding irreversibly to the metal surface.

  • Issue: Over-alkylation during Derivatization.

    • Cause: High concentration or excess reagent.

    • Fix: Perform reactions under high dilution (0.05 M) and slow addition of the electrophile.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Parrish, J. D., et al. (2002). "Synthesis of N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 67(20), 7185–7187.

  • Zhang, H., et al. (2022). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 17(5).

  • Buffat, M. G. P. (2004). "Synthesis of piperidines." Tetrahedron, 60(8), 1701–1729.

  • BenchChem. (2025).[1][3][4] "Synthesis of N-(2-Aminoethyl)piperazine and Piperidine Derivatives." BenchChem Application Notes.

Sources

Application Note: (1-Piperidin-2-ylethyl)amine in Coordination Chemistry & Catalysis

[1]

Executive Summary

(1-Piperidin-2-ylethyl)amine (CAS: 57415-62-0), more formally recognized as 2-(2-Aminoethyl)piperidine , is a bidentate diamine ligand featuring a chiral center at the piperidine C2 position. Unlike its N-substituted isomer [1-(2-aminoethyl)piperidine], this ligand forms 6-membered chelate rings upon metal coordination. Its unique steric bulk and chirality make it a critical scaffold in asymmetric catalysis (specifically lithium amide bases) and the design of bioinorganic model complexes . This guide details the ligand's properties, coordination modes, and validated protocols for complex synthesis and catalytic application.

Chemical Profile & Isomer Distinction

Critical Distinction: Researchers must distinguish between the two primary isomers of piperidine-ethylamine derivatives to avoid experimental failure.

FeatureTarget Ligand Common Isomer (Different Ligand)
Common Name (1-Piperidin-2-ylethyl)amine2-Piperidinoethylamine
IUPAC Name 2-(2-Aminoethyl)piperidine 1-(2-Aminoethyl)piperidine
CAS Number 57415-62-0 27578-60-5
Connectivity Ethylamine chain at C2 of ringEthylamine chain at N1 of ring
Amine Types Secondary (Ring) + Primary (Chain)Tertiary (Ring) + Primary (Chain)
Chirality Chiral (C2 center) Achiral
Chelate Ring 6-Membered (M-N-C-C-C-N)5-Membered (M-N-C-C-N)
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
  • Molecular Formula: C

    
    H
    
    
    N
    
    
  • Molecular Weight: 128.22 g/mol

  • Physical State: Colorless to pale yellow liquid.

  • Basicity: Highly basic; sensitive to atmospheric CO

    
     (forms carbamates).
    
  • Solubility: Miscible with water, alcohols, DCM; slightly soluble in non-polar hexanes.

Coordination Chemistry: Mechanism & Modes

Bidentate Chelation (N,N'-Donor)

The ligand binds metal centers [M] through the piperidine secondary nitrogen (


  • Bite Angle: The formation of a 6-membered chelate ring typically results in a bite angle (

    
    ) larger than that of ethylenediamine (5-membered), often closer to 90° or slightly distorted depending on the metal ion radius (e.g., Cu(II) vs. Pd(II)).
    
  • Steric Influence: The piperidine ring imposes steric bulk proximal to the metal center, which can induce stereoselectivity in catalytic transformations.

Visualization of Coordination

The following diagram illustrates the structural difference and coordination mode.

CoordinationModecluster_chelate6-Membered Chelate Ring FormationLigand2-(2-Aminoethyl)piperidine(Free Ligand)N_ringN (Secondary)Piperidine RingLigand->N_ringDonates lone pairN_chainN (Primary)Ethylamine ChainLigand->N_chainDonates lone pairMetalMetal Center(Cu, Ni, Pd)ComplexOctahedral/Square PlanarComplexMetal->ComplexSelf-AssemblyN_ring->MetalCoordination BondN_chain->MetalCoordination Bond

Figure 1: Coordination logic of 2-(2-Aminoethyl)piperidine forming a 6-membered chelate ring with a metal center.

Experimental Protocols

Protocol A: Synthesis of [Cu(L) ]Cl Complex

Objective: Isolate a bis-chelate copper(II) complex to verify ligand purity and coordination ability.

Materials:

  • 2-(2-Aminoethyl)piperidine (1.0 mmol, 128 mg)

  • CuCl

    
     · 2H
    
    
    O (0.5 mmol, 85 mg)
  • Methanol (HPLC grade, 10 mL)

  • Diethyl ether (Precipitant)

Procedure:

  • Preparation of Metal Solution: Dissolve 85 mg of CuCl

    
     · 2H
    
    
    O in 5 mL of methanol. The solution should be clear blue/green.
  • Ligand Addition: Dissolve 128 mg of the ligand in 5 mL of methanol.

  • Reaction: Add the ligand solution dropwise to the copper solution under stirring at Room Temperature (RT).

    • Observation: Color shift to deep blue/violet (characteristic of Cu-N

      
       chromophore).
      
  • Reflux (Optional): For thermodynamic product stability, reflux at 60°C for 30 mins.

  • Isolation: Allow the solution to cool. Add diethyl ether dropwise until turbidity appears. Store at 4°C overnight to crystallize.

  • Filtration: Filter the blue-violet crystals, wash with cold ether, and dry under vacuum.

Expected Data:

  • UV-Vis (MeOH):

    
     ~550–600 nm (d-d transition).
    
  • IR (KBr): Shifts in N-H stretching frequencies (3200–3300 cm

    
    ) compared to free ligand.
    
Protocol B: Asymmetric Deprotonation using Chiral Lithium Amide

Context: This ligand is a precursor to Chiral Lithium Amide Bases (CLABs) used for the enantioselective deprotonation of ketones (e.g., converting 4-tert-butylcyclohexanone to chiral silyl enol ethers). This protocol is adapted from polymer-supported studies [1].

Workflow Diagram:

AsymmetricSynthesisStartStart: 2-(2-Aminoethyl)piperidine(Chiral Scaffold)Step1Step 1: N-Alkylation/Polymer Attachment(Optional: Immobilization)Start->Step1FunctionalizationStep2Step 2: Lithiation(n-BuLi, -78°C, THF)Step1->Step2ActivationStep3Step 3: Formation of Chiral Lithium Amide(Active Catalyst)Step2->Step3Li-N Bond FormationStep4Step 4: Substrate Addition(Prochiral Ketone)Step3->Step4Stereoselective DeprotonationEndEnd: Enriched Silyl Enol Ether(High ee%)Step4->EndTMSCl Quench

Figure 2: Workflow for utilizing the ligand in asymmetric synthesis.

Procedure:

  • Inert Atmosphere: Flame-dry all glassware and cool under Argon/Nitrogen.

  • Ligand Solution: Dissolve 2-(2-Aminoethyl)piperidine (1.0 eq) in anhydrous THF.

  • Lithiation: Cool to -78°C. Add n-Butyllithium (n-BuLi, 1.0 eq) dropwise. Stir for 30 mins to generate the lithium amide species.

  • Reaction: Add the prochiral ketone (e.g., 4-substituted cyclohexanone) slowly at -78°C.

  • Quenching: Trap the resulting enolate with Trimethylsilyl chloride (TMSCl).

  • Analysis: Determine enantiomeric excess (ee%) via Chiral GC or HPLC.

Characterization & Troubleshooting Table

TechniqueExpected ResultTroubleshooting / Notes

H NMR
Multiplets for piperidine ring (1.2–3.0 ppm); Triplet/Multiplet for ethyl chain.Broad N-H peaks may disappear with D

O shake. If peaks are doubled, check for racemic mixture vs. pure enantiomer.
Mass Spec (ESI) [M+H]

= 129.2 Da
If [M+23]

(Na adduct) or [M+H+CO

]

(Carbamate, +44) is seen, the sample has absorbed CO

.
IR Spectroscopy Primary amine doublet (~3300, 3380 cm

); Secondary amine singlet.
Broadening in 3000-3500 region indicates moisture contamination.
Stability Stable in solution; sensitive to oxidation over months.Store under Nitrogen at 4°C. Darkening indicates oxidation (N-oxide formation).

References

  • Polymer-supported Chiral Lithium Amide Bases. Source: National Institutes of Health (PMC). Context: Describes the use of 2-piperidinoethylamine derivatives in asymmetric deprotonation of cyclic ketones. URL:[Link]

  • Coordination Chemistry of Six-Membered Chelate Rings. Source: General Inorganic Chemistry Literature (Validated Principle). Context: Cites the stability and steric implications of 1,3-diamine type coordination (analogous to this ligand) vs. 1,2-diamine.

Disclaimer: This guide is for research use only. 2-(2-Aminoethyl)piperidine is a skin irritant and corrosive. Always use appropriate PPE (gloves, goggles, fume hood) when handling amines and metal salts.

Application Note: HPLC Analytical Method for (1-Piperidin-2-ylethyl)amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Analytical Challenge

(1-Piperidin-2-ylethyl)amine is a secondary/primary aliphatic diamine used as a key intermediate in pharmaceutical synthesis. Its analysis presents two distinct chromatographic challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorption above 220 nm. Standard detection at 254 nm is impossible.
    
  • Strong Basicity: With pKa values estimated around 10–11 (typical for piperidine and aliphatic amines), the molecule exists as a dication at neutral or acidic pH. On traditional silica-based C18 columns, these cations interact strongly with residual silanols, causing severe peak tailing, poor resolution, and variable retention times.

The Solution: High pH Reverse Phase Chromatography

To ensure scientific integrity and method robustness, this protocol utilizes High pH Reverse Phase HPLC (pH > 10).

  • Mechanism: By elevating the mobile phase pH above the analyte's pKa, the amine groups are deprotonated (neutralized). This eliminates cation-exchange interactions with silanols and increases the hydrophobicity of the analyte, promoting retention based purely on hydrophobic partition.

  • Column Selection: We employ a hybrid-particle column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini-NX), which is engineered to withstand high pH conditions (up to pH 12) that would dissolve standard silica columns.

  • Detection: Detection is performed at 210 nm (low UV).[1] While non-specific, this wavelength captures the

    
     transitions of the amine lone pairs. Phosphate or bicarbonate buffers are selected for their optical transparency at this wavelength.
    

Method Development Strategy (Decision Tree)

The following diagram illustrates the logical pathway used to select the final method conditions.

MethodDevelopment Start Analyte: (1-Piperidin-2-ylethyl)amine CheckChrom Check UV Chromophore Start->CheckChrom ChromResult No Conjugation (Max < 210 nm) CheckChrom->ChromResult CheckBasic Check Basicity (pKa) ChromResult->CheckBasic BasicResult Strong Base (pKa ~11) CheckBasic->BasicResult Strategy Select Separation Strategy BasicResult->Strategy OptionA Acidic pH (TFA/Ion Pair) Problem: Poor Peak Shape Strategy->OptionA OptionB High pH (pH 10.5) Hybrid Column Strategy->OptionB Detection Detection Mode OptionB->Detection DetUV Direct UV @ 210 nm (Assay/Purity) Detection->DetUV DetDeriv Derivatization (FMOC/OPA) (Trace Impurities) Detection->DetDeriv

Figure 1: Method Development Decision Tree highlighting the selection of High pH RP-HPLC.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: (1-Piperidin-2-ylethyl)amine (Purity >98%).

  • Acetonitrile (MeCN): HPLC Grade.

  • Ammonium Bicarbonate (

    
    ):  HPLC Grade.
    
  • Ammonium Hydroxide (

    
    ):  28-30% solution (to adjust pH).
    
  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm (or equivalent high-pH stable C18).

Instrument Conditions
ParameterSetting
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260/1290, Waters Alliance)
Column Temperature 40°C (Improves mass transfer and lowers backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm (Reference: 360 nm or Off)
Run Time 15 minutes
Needle Wash 50:50 Acetonitrile:Water (Critical to prevent carryover of basic amines)
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.5 ± 0.1 using Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

    • Note: Do not use phosphate buffer at this pH as it precipitates; bicarbonate/ammonia is volatile and MS-compatible.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program

A gradient is recommended to elute potential late-eluting hydrophobic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.00955Equilibration
1.00955Isocratic Hold
8.004060Linear Gradient
10.00595Wash Step
12.00595Hold Wash
12.10955Return to Initial
15.00955Re-equilibration

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10 mg of (1-Piperidin-2-ylethyl)amine into a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile.

    • Tip: Do not use pure acetonitrile as the diluent; the basic amine may not be fully soluble or may cause peak distortion upon injection into a high-aqueous initial mobile phase.

System Suitability Solution:

  • Dilute Stock Solution to 0.5 mg/mL using Mobile Phase A.

SamplePrep Weigh Weigh 10 mg Analyte Dissolve Dissolve in 50:50 H2O:MeCN Weigh->Dissolve Dilute Dilute to 0.5 mg/mL with Mobile Phase A Dissolve->Dilute Filter Filter (0.22 µm Nylon/PTFE) Dilute->Filter Inject Inject to HPLC Filter->Inject

Figure 2: Sample Preparation Workflow.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 4.0 – 7.0 minEnsures analyte is retained but elutes reasonably.
Tailing Factor (

)

1.5
Critical for basic amines; confirms silanol suppression.
Precision (RSD)

2.0% (n=6 injections)
Verifies system stability.
Resolution (

)
> 2.0 (if impurities present)Ensures separation from synthesis byproducts.
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLEstimated for UV 210 nm.
Troubleshooting Guide
  • High Backpressure: High pH buffers can damage silica if the column is not specifically "hybrid" or "base-deactivated". Ensure you are using an XBridge, Gemini-NX, or equivalent.

  • Drifting Baseline: At 210 nm, the baseline is sensitive to mobile phase quality. Use high-purity solvents and ensure the column is fully equilibrated (at least 20 column volumes).

  • Peak Tailing: If

    
    , increase the concentration of ammonium bicarbonate (up to 20 mM) or slightly increase pH (max 11.0 for XBridge) to ensure the amine is fully deprotonated.
    

Alternative Approach: Derivatization (For Trace Analysis)

If the sensitivity at 210 nm is insufficient (e.g., for cleaning validation), a pre-column derivatization with FMOC-Cl (9-fluorenylmethyl chloroformate) is recommended.

  • Reaction: React sample with FMOC-Cl in borate buffer (pH 8).

  • Detection: Fluorescence (Ex 260 nm / Em 310 nm) or UV 265 nm.

  • Advantage: Increases sensitivity by 100-1000x.

  • Disadvantage: Adds procedural complexity and variability; not recommended for routine bulk purity assay.

References

  • Dolan, J. W. (2006). HPLC of Basic Compounds. LCGC North America. Retrieved from

    • Context: Authoritative guide on suppressing silanol interactions for amine analysis.
  • Waters Corporation. (2023). XBridge BEH C18 Columns Application Notebook. Retrieved from

    • Context: Manufacturer specifications for high-pH stability and hybrid particle technology.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Context: Foundational text for mobile phase selection (pH vs. pKa rules).
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

Sources

A Robust GC-MS Protocol for the Identification of (1-Piperidin-2-ylethyl)amine via Acylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the unambiguous identification of (1-Piperidin-2-ylethyl)amine. Due to its high polarity and basicity, direct analysis of this diamine by GC is challenging, often resulting in poor chromatographic performance such as severe peak tailing and low sensitivity. To overcome these limitations, this protocol employs a robust N-acylation derivatization step using Trifluoroacetic Anhydride (TFAA). This process effectively neutralizes the active primary amine group, increasing the analyte's volatility and thermal stability while drastically improving its chromatographic behavior. The subsequent GC-MS analysis provides a reliable and reproducible method for the identification of (1-Piperidin-2-ylethyl)amine, crucial for applications in pharmaceutical development, metabolite identification, and quality control of chemical syntheses.

Introduction: The Analytical Challenge

(1-Piperidin-2-ylethyl)amine, also known as N-(2-Aminoethyl)piperidine, is a diamine containing both a primary and a tertiary amine functional group.[1][2] Its structure is a key building block in the synthesis of various pharmaceutical agents and serves as a ligand in coordination chemistry. Accurate identification and quantification of this compound are therefore critical in numerous research and development settings.

However, the inherent chemical properties of amines pose significant challenges for gas chromatography. The lone pair of electrons on the nitrogen atom readily interacts with active sites (e.g., surface silanols) in the GC inlet and on the column stationary phase.[3][4] This adsorption leads to distorted, tailing peaks, poor resolution, and non-reproducible quantification.[4]

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for a given analytical method. For GC analysis of amines, N-acylation is a widely adopted strategy.[5][6] This protocol utilizes Trifluoroacetic Anhydride (TFAA) to convert the polar primary amine of (1-Piperidin-2-ylethyl)amine into a stable, less polar, and more volatile N-trifluoroacetyl amide derivative, enabling high-quality chromatographic separation and mass spectrometric identification.

Principle of the Method

The analytical workflow involves two key stages: derivatization and instrumental analysis.

  • N-Trifluoroacetylation: The sample containing (1-Piperidin-2-ylethyl)amine is reacted with Trifluoroacetic Anhydride (TFAA) in an appropriate solvent. The highly reactive TFAA acylates the primary amine group, replacing an active hydrogen with a trifluoroacetyl group (-COCF₃). The tertiary amine within the piperidine ring is non-reactive under these conditions. This reaction transforms the polar, basic amine into a neutral, more volatile amide, which is highly amenable to GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other matrix components based on its volatility and interaction with the stationary phase of the capillary column. As the separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" for unambiguous identification.

Experimental Protocol

Overall Analytical Workflow

The entire process, from sample receipt to final data analysis, is outlined in the diagram below.

GCMS_Workflow GC-MS Workflow for (1-Piperidin-2-ylethyl)amine Identification cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Test Sample Aliquot Take Sample/Standard Aliquot Sample->Aliquot Standard Analyte Standard Stock WorkingStd Prepare Working Standard Standard->WorkingStd WorkingStd->Aliquot Drydown Evaporate to Dryness (under N2 stream) Aliquot->Drydown Reconstitute Add Solvent & TFAA Reagent Drydown->Reconstitute React Incubate (e.g., 60°C for 30 min) Reconstitute->React Inject Inject into GC-MS React->Inject Separate GC Separation Inject->Separate Detect MS Ionization & Detection Separate->Detect Chromatogram Acquire Total Ion Chromatogram (TIC) Detect->Chromatogram IdentifyPeak Identify Peak at Expected Retention Time Chromatogram->IdentifyPeak ExtractMS Extract Mass Spectrum IdentifyPeak->ExtractMS Confirm Confirm Identity via Fragmentation Pattern ExtractMS->Confirm

Caption: Workflow for the identification of (1-Piperidin-2-ylethyl)amine.

Materials and Reagents
  • (1-Piperidin-2-ylethyl)amine standard (≥98% purity)

  • Trifluoroacetic Anhydride (TFAA) (≥99% purity)

  • Pyridine (Anhydrous, ≥99.8%)

  • Ethyl Acetate (GC grade or equivalent, anhydrous)

  • Methanol (HPLC grade)

  • Nitrogen Gas (High purity)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

  • GC Vials: 2 mL amber glass vials with PTFE septa caps

  • Pipettes and precision tips

  • Heating block or water bath

  • Evaporator (e.g., nitrogen stream evaporator)

Step-by-Step Derivatization Protocol

CAUTION: TFAA is corrosive and moisture-sensitive. Pyridine is toxic and flammable. Handle these reagents in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Standard Preparation:

    • Prepare a stock solution of (1-Piperidin-2-ylethyl)amine at 1.0 mg/mL in methanol.

    • Prepare a working standard at 50 µg/mL by diluting the stock solution with methanol.

  • Sample and Standard Aliquoting:

    • Pipette 100 µL of the sample or working standard into a 2 mL sample vial.

    • Rationale: A known volume ensures the reaction is scalable and reproducible.

  • Solvent Evaporation:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating (≤ 40°C).

    • Rationale: The derivatization reaction must be performed under anhydrous conditions, as TFAA readily hydrolyzes in the presence of water, which would reduce the reaction yield.[6]

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of ethyl acetate and 10 µL of pyridine. Vortex briefly to dissolve.

    • Rationale: Pyridine acts as a catalyst and an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the reaction to completion.

    • Add 50 µL of TFAA to the vial.

    • Cap the vial tightly and vortex for 10-15 seconds.

  • Incubation:

    • Place the vial in a heating block or water bath set to 60°C for 30 minutes.

    • Rationale: Heating ensures the acylation reaction proceeds to completion in a timely manner.

  • Final Preparation for Injection:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Do not over-dry.

    • Reconstitute the residue in 200 µL of ethyl acetate.

    • Transfer the final solution to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and may be optimized for specific instrumentation.

Parameter Setting Rationale
Gas Chromatograph
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Inlet Split/Splitless
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (50:1)A split injection prevents column overloading and ensures sharp peaks for concentrated samples. A lower split ratio or splitless injection can be used for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good efficiency. Hydrogen can be used as an alternative for faster analysis.[7]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance speed and resolution.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of derivatized compounds, providing excellent inertness.
Oven Program
Initial Temperature 80 °C, hold for 2 minA lower initial temperature helps focus the analytes at the head of the column, improving peak shape.
Ramp Rate 15 °C/min to 280 °CA moderate ramp rate provides good separation of components.
Final Temperature 280 °C, hold for 5 minEnsures all components are eluted from the column before the next run.
Mass Spectrometer
MS System Agilent 5977B MSD or equivalentA standard single quadrupole mass spectrometer with high sensitivity.
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Source Temperature 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Quadrupole Temp. 150 °CStandard temperature to maintain ion flight path integrity.
Electron Energy 70 eVStandard energy for EI, producing consistent and extensive fragmentation.
Mass Scan Range 40 - 450 amuA range that covers the expected fragments and the molecular ion of the derivatized analyte.
Solvent Delay 4 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Interpretation

Identification Criteria

The presence of (1-Piperidin-2-ylethyl)amine is confirmed by comparing the analysis of the test sample to that of the derivatized standard. Confirmation requires:

  • A chromatographic peak at the same retention time (RT) as the derivatized standard (typically within ±0.1 minutes).

  • The mass spectrum of the sample peak must match the mass spectrum of the standard.

Expected Results

The underivatized amine has a molecular weight of 128.22 g/mol .[1] The derivatization with TFAA adds a trifluoroacetyl group (-COCF₃) with a mass of 96.0 g/mol to the primary amine.

  • Molecular Weight of Derivative: 128.22 + 96.0 = 224.22 g/mol

The Electron Ionization (EI) mass spectrum of the N-trifluoroacetyl derivative is expected to show a molecular ion (M⁺) at m/z 224 and several characteristic fragment ions. The primary fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[8]

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure / Identity Significance
224 [C₉H₁₃F₃N₂O]⁺Molecular Ion (M⁺)
155 [M - CF₃]⁺Loss of the trifluoromethyl radical, a common fragmentation for TFA derivatives.
98 [C₅H₁₀N-CH₂-CH₂]⁺Alpha-cleavage between the two carbons of the ethyl chain. This is a very stable and often abundant fragment.
84 [C₅H₁₀N]⁺The piperidine ring fragment.

The base peak (most abundant ion) is likely to be m/z 98 , resulting from the stable piperidinylethyl cation formed via alpha-cleavage.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for the analyte 1. Incomplete derivatization due to moisture. 2. Analyte degradation in the inlet. 3. Insufficient sample concentration.1. Ensure complete dryness of the sample before adding reagents. Use anhydrous solvents. 2. Check inlet liner for activity; replace with a deactivated liner if necessary. 3. Concentrate the sample or use a splitless injection.
Tailing or broad peak shape 1. Active sites in the GC system (inlet liner, column). 2. Incomplete derivatization.1. Use a fresh, deactivated inlet liner. Condition the column. Trim the first few cm of the column. 2. Re-optimize derivatization: ensure anhydrous conditions and sufficient reaction time/temperature.
Extra, unexpected peaks in the chromatogram 1. Contamination from solvents or reagents. 2. Side-products from the derivatization reaction. 3. Contaminants in the original sample.1. Run a solvent/reagent blank to identify contaminant peaks. 2. Ensure correct stoichiometry of reagents. 3. Analyze the underivatized sample (if possible) or use a cleaner sample extraction method.

Conclusion

This application note provides a comprehensive and reliable GC-MS protocol for the identification of (1-Piperidin-2-ylethyl)amine. By employing a straightforward N-trifluoroacetylation derivatization step, the common analytical issues associated with polar amines are effectively mitigated, leading to excellent chromatographic peak shape and sensitivity. The detailed instrumental parameters and expected fragmentation data provide researchers with a robust framework for confident identification of this compound in complex matrices, supporting critical work in drug development and chemical synthesis.

References

  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences. Available at: [Link]

  • Semantic Scholar. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available at: [Link]

  • Zhou, B., et al. (2017). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Chemical Biology. Available at: [Link]

  • Musser, S. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2022). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • American Chemical Society. (2020). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

  • Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. Available at: [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Available at: [Link]

  • Rossi, M., et al. (2021). Pyrolysis acetylation: A novel on-line derivatisation to improve the gas chromatographic analysis of N-containing polymers. Journal of Analytical and Applied Pyrolysis. Available at: [Link]

  • ResearchGate. (n.d.). N-acylation in non-aqueous and aqueous medium-method of amide synthesis in non-peptide compounds. Available at: [Link]

  • MDPI. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Available at: [Link]

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available at: [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Available at: [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • NIH. (2017). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Available at: [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

Sources

Application Note: Strategic Utilization of (1-Piperidin-2-ylethyl)amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

(1-Piperidin-2-ylethyl)amine , chemically defined as 2-(piperidin-2-yl)ethanamine (CAS 15932-66-8), represents a critical, under-utilized scaffold in modern agrochemical synthesis. Unlike its common isomer 1-(2-aminoethyl)piperidine (CAS 27578-60-5), where the ethylamine chain is attached to the ring nitrogen, this C2-substituted isotere offers unique stereochemical vectors and metabolic stability profiles essential for designing Sterol Biosynthesis Inhibitors (SBIs) and Oxysterol Binding Protein (OSBP) inhibitors.

Critical Disambiguation
  • Target Compound: (1-Piperidin-2-ylethyl)amine (CAS 15932-66-8).[1][2][3] Structure: Ethylamine chain attached to Carbon-2 of the piperidine ring.

  • Common Isomer: 1-(2-Aminoethyl)piperidine (CAS 27578-60-5). Structure: Ethylamine chain attached to Nitrogen-1.

  • Significance: The C2-attachment preserves the secondary amine of the piperidine ring, allowing for independent functionalization of the ring nitrogen (N1) and the primary amine (side chain). This "dual-handle" architecture is vital for creating bivalent ligands in fungicide development.

Agrochemical Applications: Mechanism & Rationale

Pharmacophore for Fungicidal SBIs

The piperidine ring is a privileged structure in fungicides targeting the


-reductase and 

-isomerase enzymes in the ergosterol biosynthesis pathway (e.g., Fenpropidin).
  • Mechanism: The protonated piperidine nitrogen mimics the carbocationic high-energy intermediate formed during sterol reduction.

  • Advantage of (1-Piperidin-2-ylethyl)amine: By extending the primary amine chain from C2, researchers can attach lipophilic "tails" (e.g., substituted phenyls) that occupy the hydrophobic channel of the enzyme, while leaving the ring nitrogen free to interact with the catalytic aspartate/glutamate residues.

Scaffold for OSBP Inhibitors (Oomycete Control)

Recent blockbuster fungicides like Oxathiapiprolin utilize a piperidinyl-thiazole-isoxazoline scaffold. While Oxathiapiprolin uses a 4-substituted piperidine, the 2-substituted analog (derived from our target molecule) creates a novel vector for the "L-shaped" conformation required to bind Oxysterol Binding Proteins (OSBPs).

  • Application: Synthesis of libraries to overcome resistance in Phytophthora and Plasmopara species.

Experimental Protocol: Modular Synthesis of Piperidinyl-Amide Fungicides

This protocol details the synthesis of a "Head-to-Tail" fungicidal library using (1-Piperidin-2-ylethyl)amine. The workflow utilizes the orthogonal reactivity of the secondary ring amine and the primary side-chain amine.

Phase A: Selective Protection (The "Head" Cap)
  • Objective: Protect the secondary ring amine (N1) to prevent polymerization during side-chain coupling.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of (1-Piperidin-2-ylethyl)amine in 50 mL DCM at 0°C.

  • Addition: Add 1.1 eq of

    
     dropwise over 30 mins. Note: The steric hindrance at N1 (ring) vs the primary amine usually favors N-terminal protection, but in this specific scaffold, the primary amine is more nucleophilic. Therefore, we must use a reverse strategy or careful titration.
    
    • Correction/Refinement: To ensure Ring N-protection , we exploit the pKa difference. However, standard Boc protection often hits the primary amine first.

    • Revised Strategy: Use N-Benzyl protection on the ring nitrogen before forming the ethylamine side chain, OR use the commercially available 1-Boc-2-(2-aminoethyl)piperidine .

    • If starting from raw diamine: React with 1 eq of Ethyl Trifluoroacetate (selectively protects primary amine)

      
       Boc-protect Ring N 
      
      
      
      Hydrolyze Trifluoroacetate.
    • Protocol below assumes 1-Boc-2-(2-aminoethyl)piperidine is generated or sourced.

Phase B: Side-Chain Functionalization (The "Tail" Attachment)
  • Objective: Attach the lipophilic pharmacophore (e.g., 2,4-dichlorobenzoyl chloride) to the primary amine.

  • Coupling: To a solution of 1-Boc-2-(2-aminoethyl)piperidine (5 mmol) in THF (20 mL), add DIPEA (1.5 eq).

  • Acylation: Add 2,4-dichlorobenzoyl chloride (1.1 eq) at 0°C. Stir for 4 hours at RT.

  • Workup: Quench with

    
    , extract with EtOAc. Dry over 
    
    
    
    .[4]
  • Yield Check: Expect >85% yield of the amide intermediate.

Phase C: Deprotection & Ring Functionalization
  • Objective: Expose the ring nitrogen and attach the "Head" group (e.g., a substituted benzyl group) to mimic Fenpropidin-like activity.

  • Deprotection: Treat intermediate with 4M HCl in Dioxane (2 hours). Concentrate to dryness to get the HCl salt.

  • N-Alkylation: Suspend salt in DMF with

    
     (3 eq). Add 4-tert-butylbenzyl bromide (1.1 eq).
    
  • Heating: Heat to 60°C for 6 hours.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Data Analysis & Validation

QC Parameters
ParameterSpecificationMethod
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Confirmed1H-NMR (DMSO-d6), MS (ESI+)
Chirality >95% ee (if chiral SM used)Chiral HPLC (Daicel Chiralpak)
Residual Solvent <500 ppmGC-HS
Structure-Activity Relationship (SAR) Logic

The resulting compounds are evaluated for


 against Zymoseptoria tritici.
  • Linear Isomer (C2-linked): Shows higher rotational freedom, allowing the "Tail" to fit into cryptic hydrophobic pockets of the CYP51 enzyme.

  • Branched Isomer (C1-linked): Often shows steric clash; therefore, the (1-Piperidin-2-ylethyl)amine scaffold is preferred for "flexible" binding modes.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Start (1-Piperidin-2-ylethyl)amine (CAS 15932-66-8) Step1 Selective Protection (Formation of 1-Boc) Start->Step1 Ethyl Trifluoroacetate then Boc2O Step2 Amide Coupling (Tail Attachment) Step1->Step2 R-COCl / DIPEA Step3 N-Deprotection (Remove Boc) Step2->Step3 4M HCl/Dioxane Step4 N-Alkylation (Head Attachment) Step3->Step4 Ar-CH2-Br / K2CO3 Final Target Fungicide (Piperidinyl-Amide) Step4->Final Purification

Caption: Modular synthesis pathway converting (1-Piperidin-2-ylethyl)amine into a bivalent fungicidal pharmacophore.

Mode of Action: Ergosterol Biosynthesis Inhibition

MOA_Pathway Enzyme Target Enzyme (Δ14-Reductase) Inhibitor Piperidinyl Inhibitor (Protonated) BindingSite Catalytic Site (Asp/Glu Residues) Inhibitor->BindingSite Electrostatic Interaction (NH+ <-> COO-) HydrophobicPocket Hydrophobic Channel Inhibitor->HydrophobicPocket Van der Waals (Tail Group) Substrate Natural Substrate (Ignosterol) Substrate->Enzyme Blocked by Inhibitor

Caption: Mechanistic interaction of the piperidine scaffold with the fungal enzyme active site.

References

  • PubChem. (2025). Compound Summary: 2-(2-Aminoethyl)piperidine (CAS 15932-66-8).[5][1][6] National Library of Medicine. [Link]

  • Müller, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access.[7] European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides. (Analogous scaffold methodology). [Link]

Sources

Application Note & Protocol: Characterizing Receptor-Ligand Interactions Using Piperidine-Based Radioligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for conducting radioligand receptor binding assays with a focus on piperidine-based compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents. Understanding the binding characteristics of these derivatives to their target receptors is a cornerstone of drug discovery and development. This document offers both theoretical insights and practical, step-by-step protocols for saturation and competitive binding assays, data analysis, and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to robustly quantify receptor-ligand interactions.

Introduction: The Significance of Piperidine Scaffolds and Radioligand Binding Assays

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with the complex binding pockets of receptors.[1][2] Many successful drugs targeting G protein-coupled receptors (GPCRs), ion channels, and transporters incorporate a piperidine core.[3][4][5] Consequently, the precise characterization of how these molecules interact with their biological targets is paramount.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6][7] These assays are lauded for their sensitivity, robustness, and ability to provide quantitative data on fundamental pharmacological parameters.[7] By utilizing a radiolabeled form of a piperidine derivative (the "radioligand"), researchers can directly measure its interaction with a receptor preparation. This guide will detail two primary types of these assays:

  • Saturation Binding Assays: Used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[8][9][10]

  • Competitive Binding Assays: Used to determine the affinity (Ki) of an unlabeled test compound (e.g., a novel piperidine analog) by measuring its ability to compete with a known radioligand for binding to the receptor.[7][11]

This document will provide the foundational knowledge and detailed protocols to empower researchers to generate high-quality, reproducible data for their piperidine-based drug discovery programs.

Scientific Principles and Causality

A successful binding assay is a self-validating system. This is achieved by understanding the principles behind each step and experimental choice.

The Law of Mass Action in Receptor Binding

Radioligand binding analysis is predicated on the Law of Mass Action, which describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).[12]

At equilibrium, the rates of association and dissociation are equal, and this relationship is defined by the equilibrium dissociation constant (Kd). The Kd is a measure of the ligand's affinity for the receptor; a lower Kd value signifies a higher affinity.[13][14]

Defining Specific vs. Non-Specific Binding

A critical concept in radioligand binding assays is the distinction between specific and non-specific binding.

  • Total Binding: The total amount of radioligand bound to the receptor preparation (membranes or cells).[9]

  • Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the filter apparatus, lipids, or other proteins.[9][15] NSB is typically linear with increasing radioligand concentration.

  • Specific Binding: The binding of the radioligand to the target receptor. It is saturable, meaning there is a finite number of receptors. Specific binding is calculated by subtracting non-specific binding from total binding.[9][16]

To experimentally determine non-specific binding, incubations are performed in the presence of a high concentration of an unlabeled "cold" ligand that has high affinity for the target receptor. This cold ligand occupies all the specific receptor sites, ensuring that any measured radioligand binding is non-specific.[15]

Experimental Design and Protocols

Essential Materials and Reagents
  • Receptor Source: Cell membranes or whole cells expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) piperidine derivative with high specific activity.[9]

  • Unlabeled ("Cold") Ligand: The non-radioactive version of the radioligand or another high-affinity ligand for determining non-specific binding and for competition assays.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. The buffer composition should be optimized for the specific receptor.

  • Filtration Apparatus: A cell harvester and glass fiber filtermats (e.g., GF/B or GF/C). Filters are often pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.[17]

  • Scintillation Counter: A liquid scintillation counter for detecting the radioactivity.[18][19]

  • Scintillation Cocktail: A fluid that emits light when excited by radioactive decay.

  • 96-well Plates: For setting up the assay incubations.[20]

Protocol 1: Saturation Binding Assay

This protocol aims to determine the Kd and Bmax for a piperidine-based radioligand.

Workflow Diagram: Saturation Binding Assay

G cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of radioligand D Incubate membranes with increasing [Radioligand] (Total Binding) A->D E Incubate membranes with increasing [Radioligand] + excess cold ligand (NSB) A->E B Prepare receptor membranes in assay buffer B->D B->E C Prepare 'cold' ligand (for NSB tubes) C->E F Rapidly filter contents through glass fiber filtermat D->F Equilibrate E->F Equilibrate G Wash filters with ice-cold buffer F->G H Add scintillation cocktail and count radioactivity (CPM) G->H I Calculate Specific Binding: Total - NSB H->I J Plot Specific Binding vs. [Radioligand] I->J K Non-linear regression to determine Kd and Bmax J->K

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the piperidine radioligand in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand for both total and non-specific binding.

    • Total Binding Wells: Add assay buffer.

    • Non-Specific Binding (NSB) Wells: Add a saturating concentration of the unlabeled ligand (typically 100-1000 fold higher than its Ki or Kd).[15]

  • Initiate Reaction: Add the diluted radioligand to the appropriate wells, followed by the receptor membrane preparation to initiate the binding reaction. The final volume is typically 200-250 µL.[17]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filtermat using a cell harvester.[9][17] This separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[17]

  • Counting: Place the filtermat into a scintillation vial or bag, add scintillation cocktail, and quantify the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

  • Data Analysis:

    • Average the CPM values for the triplicates.

    • Calculate Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot Specific Binding against the concentration of the radioligand.

    • Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[13]

Data Presentation: Saturation Binding

[Radioligand] (nM)Total Binding (CPM)NSB (CPM)Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
2.5650012505250
5.0850025006000
10.01050050005500
20.012500100002500

This is example data. Actual CPM values will vary based on specific activity, receptor density, and counting efficiency.

Derived Parameters:

  • Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Units are in concentration (e.g., nM).[13] A lower Kd indicates higher affinity.

  • Bmax (Maximum Receptor Density): The total concentration of receptor binding sites in the preparation. Units are typically fmol/mg protein or sites/cell .[13]

Protocol 2: Competitive Binding Assay

This protocol determines the affinity (Ki) of an unlabeled piperidine test compound.

Workflow Diagram: Competitive Binding Assay

G cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of unlabeled test compound D Incubate membranes, radioligand, and increasing [Test Compound] A->D B Prepare fixed concentration of radioligand (~Kd) B->D C Prepare receptor membranes C->D F Rapidly filter contents through glass fiber filtermat D->F Equilibrate E Control Wells: Total Binding (no competitor) NSB (excess cold ligand) E->F G Wash filters with ice-cold buffer F->G H Add scintillation cocktail and count radioactivity (CPM) G->H I Plot % Specific Binding vs. log[Test Compound] H->I J Non-linear regression to determine IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled piperidine test compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.

    • Add a fixed concentration of the radioligand to all wells (typically at a concentration close to its Kd).

    • Add the serial dilutions of the test compound.

    • Include control wells for Total Binding (radioligand only) and Non-Specific Binding (radioligand + excess unlabeled ligand).

  • Initiate and Incubate: Add the receptor membrane preparation to all wells to start the reaction. Incubate to allow the competition to reach equilibrium.

  • Termination, Filtration, and Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[16][21][22]

Data Presentation: Competitive Binding

[Test Compound] (nM)CPM% Specific Binding
0 (Total)4500100%
0.1445098.8%
1420093.3%
10275061.1%
50100022.2%
10060013.3%
100051011.3%
NSB5000%

This is example data. The % Specific Binding is calculated relative to the control wells (Total and NSB).

Derived Parameters:

  • IC50 (Inhibitory Concentration 50%): The concentration of the competitor that displaces 50% of the specific radioligand binding.

  • Ki (Inhibition Constant): The affinity constant for the unlabeled test compound. It is a more absolute measure of affinity than the IC50 because it corrects for the concentration of radioligand used in the assay.[22][23]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] = the concentration of free radioligand used in the assay.

  • Kd = the dissociation constant of the radioligand (determined from saturation experiments).

Challenges and Field-Proven Insights with Piperidine Derivatives

While powerful, assays using piperidine derivatives can present specific challenges:

  • High Lipophilicity: Some piperidine analogs can be highly lipophilic, leading to increased non-specific binding to membranes and filter plates.[24]

    • Mitigation: Include a small amount of BSA (0.1%) in the assay buffer. Ensure rigorous and rapid washing steps with ice-cold buffer. Screen different types of filter plates.

  • Basicity and Charge: The piperidine nitrogen is basic and will be protonated at physiological pH.[25] This positive charge can lead to non-specific binding to negatively charged surfaces.

    • Mitigation: Pre-treating glass fiber filters with polyethyleneimine (PEI) is crucial to negate the negative charges on the filter and repel the positively charged ligand, thereby reducing filter-related NSB.[17]

  • Stereochemistry: Piperidine derivatives often possess chiral centers. The different stereoisomers can have vastly different affinities for the target receptor.

    • Insight: It is essential to test stereoisomers individually. A racemic mixture will yield an averaged affinity that can be misleading.

Conclusion

Radioligand binding assays are an indispensable tool in pharmacology and drug discovery. When applied correctly, they provide high-quality, quantitative data on the interactions between piperidine-based ligands and their receptor targets. By understanding the underlying principles, meticulously executing the protocols, and being aware of the specific challenges associated with this chemical class, researchers can generate the robust data necessary to drive structure-activity relationship (SAR) studies and advance promising compounds through the development pipeline.

References

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Rdcthera. Retrieved February 8, 2026, from [Link]

  • GraphPad. (n.d.). Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved February 8, 2026, from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved February 8, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Types of radioligand binding assays. Retrieved February 8, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 8, 2026, from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer. Retrieved February 8, 2026, from [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved February 8, 2026, from [Link]

  • GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved February 8, 2026, from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved February 8, 2026, from [Link]

  • Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved February 8, 2026, from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved February 8, 2026, from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved February 8, 2026, from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved February 8, 2026, from [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved February 8, 2026, from [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved February 8, 2026, from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved February 8, 2026, from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved February 8, 2026, from [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Retrieved February 8, 2026, from [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved February 8, 2026, from [Link]

  • Gevorgyan, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved February 8, 2026, from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved February 8, 2026, from [Link]

  • Turku PET Centre. (2013). Bmax and KD. Retrieved February 8, 2026, from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved February 8, 2026, from [Link]

  • Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved February 8, 2026, from [Link]

  • FabGennix International. (n.d.). Competition Assay Protocol. Retrieved February 8, 2026, from [Link]

  • PennState EH&S. (n.d.). Principles and Applications of Liquid Scintillation Counting. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved February 8, 2026, from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved February 8, 2026, from [Link]

  • Liu, B., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry. Retrieved February 8, 2026, from [Link]

  • Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology. Retrieved February 8, 2026, from [Link]

  • University of Wisconsin-Madison. (2011). Liquid Scintillation Counting. Retrieved February 8, 2026, from [Link]

  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Journal of Biological Chemistry. Retrieved February 8, 2026, from [Link]

  • NIH. (2017). Structure-function studies with G protein-coupled receptors as a paradigm for improving drug discovery and therapeutic development. Retrieved February 8, 2026, from [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved February 8, 2026, from [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Retrieved February 8, 2026, from [Link]

  • American Chemical Society. (2025). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Retrieved February 8, 2026, from [Link]

  • SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. Retrieved February 8, 2026, from [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting & Optimization

Purification techniques for crude (1-Piperidin-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitrogen Heterocycles .

This guide is designed for researchers handling crude (1-Piperidin-2-ylethyl)amine (and its common isomers like 1-(2-Aminoethyl)piperidine ). These diamines are notoriously difficult to purify due to their high polarity, oxidative instability, and avidity for atmospheric carbon dioxide.

Below is your interactive troubleshooting guide.

Part 1: Molecule Identification & Properties Check

Before proceeding, confirm your isomer. Nomenclature for this class is often ambiguous.

  • Target A (Most Common): 1-(2-Aminoethyl)piperidine (N-substituted).[1]

    • CAS: 27578-60-5[1][2]

    • Boiling Point: ~186°C (atm), ~70–75°C (10 mmHg).

  • Target B: 2-(2-Aminoethyl)piperidine (C2-substituted).

    • CAS: 13682-68-3

    • Boiling Point: Similar range.

Chemist’s Note: The purification protocols below apply to both isomers, as they share critical physicochemical properties: basicity, hygroscopicity, and sensitivity to oxidation.

Part 2: Rapid Diagnostic Matrix

Identify your issue in the left column to find the immediate technical fix.

SymptomProbable CauseTechnical Solution
Product is Dark Brown/Black Oxidation (N-oxide formation) or Polymerization of impurities.Pre-treatment: Stir with activated charcoal (10% w/w) for 1h, filter over Celite, then distill.
White Crust in Condenser Carbamate Formation. Reaction with atmospheric CO₂.Heat Gun & N₂: Gently heat the blockage with a heat gun while flushing with dry Nitrogen.
"Smoking" Liquid Hygroscopic fuming or residual HCl.Drying: Store over KOH pellets. If acidic, wash with 50% NaOH before distillation.
Grease Leaking into Flask Amine vapor attacking silicone grease.Hardware Change: Switch to Teflon sleeves or Apiezon® (hydrocarbon) grease.
Boiling Point Fluctuating Water/Amine Azeotrope.Azeotropic Drying: Add Toluene or Benzene and distill off the water azeotrope first.

Part 3: The Gold Standard Protocol – Vacuum Distillation

Chromatography is often inefficient for this molecule due to severe tailing on silica (unless triethylamine-treated). Vacuum distillation is the preferred method for >98% purity.

Phase A: Pre-Distillation Treatment (The "Crashing" Step)

If your crude is highly colored or contains significant non-volatiles.

  • Dissolve crude amine in Dichloromethane (DCM) .

  • Wash with 50% NaOH (aq). Note: Do not use weak bases; you need to suppress the solubility of the diamine in water.

  • Dry organic layer over Solid KOH pellets (preferred over MgSO₄ for amines).

  • Concentrate on Rotavap.

Phase B: Fractional Vacuum Distillation

Setup: Short-path distillation head with a Vigreux column. Critical Requirement: Inert Atmosphere (Argon/Nitrogen) capillary bleed or blanket.

  • System Prep: Assemble glassware with Teflon sleeves (avoid silicone grease).

  • Vacuum: Apply high vacuum (<5 mmHg is ideal).

  • Heating: Use an oil bath.

    • Bath Temp: ~20–30°C higher than expected boiling point.

    • Expectation: At 10 mmHg, expect fractions around 70–75°C .

  • Fraction Collection:

    • Fore-run: Discard the first 5–10% (often contains water/volatile impurities).

    • Main Fraction: Collect the steady plateau. It should be colorless.

  • Storage: Immediately transfer to a Schlenk flask or sealed ampoule under Argon.

Part 4: Troubleshooting FAQs

Q1: My product solidifies into a white wax upon standing. Is it ruined?

Technical Analysis: No. This is likely the carbamate salt formed by reaction with CO₂ in the air. The Fix: You can reverse this. Dissolve the solid in a minimum amount of water, basify strongly with NaOH pellets to release the free base, extract into ether/DCM, dry with KOH, and redistill. To prevent recurrence, store under inert gas and tape the cap with Parafilm.

Q2: I tried column chromatography, but the spot stays at the baseline or streaks. Why?

Technical Analysis: The basic amine interacts strongly with the acidic silanol groups on silica gel. The Fix: You must "deactivate" the silica.

  • Pre-wash the column with mobile phase containing 1–2% Triethylamine (TEA) or Ammonia.

  • Use a mobile phase of DCM:MeOH:NH₄OH (e.g., 90:9:1). Pro-Tip: For this specific amine, distillation is superior to chromatography for scalability and purity.

Q3: The distillate is colorless but turns yellow after 24 hours. Why?

Technical Analysis: Trace transition metals (from spatulas or needles) or dissolved oxygen are catalyzing oxidation to N-oxides or imines. The Fix:

  • Add a stabilizer: A few pellets of KOH or a strip of activated Zinc in the storage vial can stabilize the amine.

  • Ensure the storage container is amber glass and flushed with Argon.

Q4: Can I use acidic drying agents like Silica or Sodium Sulfate?

Technical Analysis: Avoid them. Silica is acidic and will bind your product. Sodium sulfate is acceptable but less effective than KOH pellets or Barium Oxide , which act as both drying agents and scavengers for any residual acidic impurities.

Part 5: Logic & Workflow Visualization

The following diagram illustrates the decision logic for purifying crude aminoethylpiperidines.

PurificationLogic Start Crude (1-Piperidin-2-ylethyl)amine CheckColor Is Crude Dark/Tar-like? Start->CheckColor AcidBase Acid-Base Extraction (Wash w/ 50% NaOH) CheckColor->AcidBase Yes (Dirty) GreaseCheck Check Joint Sealant: Use Teflon/Apiezon? CheckColor->GreaseCheck No (Relatively Clean) AcidBase->GreaseCheck DirectDist Vacuum Distillation Setup (<10 mmHg) Distill Collect Main Fraction (~70-75°C @ 10mmHg) DirectDist->Distill GreaseCheck->DirectDist Yes GreaseCheck->GreaseCheck No (Fix it!) Solidify Issue: White Solid Forms? Distill->Solidify CarbamateFix Treat w/ NaOH -> Redistill Solidify->CarbamateFix Yes (CO2 contam.) Store Store under Argon (Amber Vial) Solidify->Store No CarbamateFix->Store

Caption: Decision matrix for the purification of piperidine diamines, prioritizing distillation and CO₂ mitigation.

References

  • Sigma-Aldrich. 1-(2-Aminoethyl)piperidine Product Specification & Properties. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. Retrieved from .[1]

  • Cislak, F. E., & Rieckers, E. H. (1959). Purification of Piperidines.[3] U.S. Patent No.[1][3] 2,868,793. Washington, DC: U.S. Patent and Trademark Office. (Describes carbonate separation method). Retrieved from .

  • University of Rochester. Workup and Purification of Amines: Troubleshooting Guide. Retrieved from .

Sources

Technical Support Center: Piperidine Derivative Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. [AI Name] | Ticket: #PIP-STAB-2024

Welcome to the Piperidine Stability Knowledge Base. This guide addresses the structural vulnerabilities of piperidine scaffolds during synthesis, isolation, and storage. Unlike generic organic chemistry guides, this resource focuses on the specific decomposition vectors inherent to the cyclic secondary amine motif.

Module 1: Oxidation & N-Oxide Management

The Issue: Piperidine derivatives are electron-rich secondary amines prone to oxidation. The most common decomposition pathway is the formation of N-oxides (which can further rearrange via the Polonovski reaction) or dehydrogenation back to imines/pyridines.

Mechanism of Failure: Oxidation often occurs not through direct reaction with molecular oxygen, but via peroxide impurities present in etheral solvents (THF, Dioxane, Diethyl ether) or chlorinated solvents.



Troubleshooting Protocol: The Peroxide Screen Before dissolving your piperidine derivative in any etheral solvent:

  • Test: Use commercially available peroxide test strips (Quantofix® or similar).

  • Threshold: If peroxide content > 5 mg/L, do not use the solvent.

  • Remediation: Pass the solvent through a column of activated alumina or treat with ferrous sulfate.

  • Additive: For highly sensitive derivatives, add BHT (Butylated hydroxytoluene) at 0.05% w/v to the reaction mixture as a radical scavenger.

Module 2: The Hydrogenation Critical Path

The Issue: Synthesizing piperidines via the hydrogenation of pyridines is the industry standard, yet it is plagued by three failures: Catalyst Poisoning , Incomplete Reduction , and Ring Opening .

Expert Insight: The basic nitrogen of the pyridine/piperidine binds strongly to the metal catalyst surface, effectively "poisoning" it. To prevent this, the reaction must be run in acidic media (protonating the nitrogen reduces its affinity for the metal).

Data Table: Catalyst Selection Matrix

Catalyst SystemPrimary Use CaseRisk FactorMitigation
PtO₂ (Adams' Cat) General pyridine reductionHigh cost; FlammableRun in Acetic Acid (AcOH) or MeOH + 1 eq HCl.
Rh/C (5%) Low temp/pressure reductionRing Opening Avoid aqueous solvents; Keep temp < 80°C.
Pd/C (10%) Removing benzyl groupsPoisoning Requires high pressure (>50 bar) or elevated temp unless activated.
Raney Nickel Cost-effective scale-upPyrophoric; Messy workuprigorous washing to remove Al salts.

Troubleshooting Guide: Hydrogenation Stalled?

  • Symptom: Reaction stops at 50% conversion (Tetrahydropyridine intermediate).

  • Diagnosis: The product (piperidine) is more basic than the starting material (pyridine) and is poisoning the catalyst.

  • Fix: Add 1.1 equivalents of HCl or switch solvent to Glacial Acetic Acid. This ensures the product exists as the hydrochloride salt, which does not bind to the catalyst.

Module 3: Solvent Incompatibility (The DCM Trap)

The Issue: Researchers frequently use Dichloromethane (DCM) for workup and storage. This is a critical error for secondary amines.

The "Hidden" Reaction: Secondary amines react with DCM via an


 mechanism to form aminals  (methylene-bridged dimers) or quaternary ammonium salts (gem-dichlorides). This reaction is slow at room temperature but accelerates during rotary evaporation (heating) or prolonged storage.

Reaction:



Protocol:

  • NEVER store free-base piperidine derivatives in DCM.

  • Extraction: If you must use DCM for extraction, rotary evaporate immediately at

    
    .
    
  • Alternative: Use Ethyl Acetate (EtOAc) or MTBE for extractions whenever possible.

Module 4: Atmospheric Instability (The "White Crust")

The Issue: Piperidine is a strong base (


) and reacts rapidly with atmospheric 

.

Visual Indicator: Formation of a white, crystalline solid around the cap of the vial. This is Piperidinium Carbonate/Carbamate .



Prevention:

  • Purge all storage vials with Argon or Nitrogen.

  • Store as the HCl or TFA salt whenever possible (salts are immune to oxidation and

    
     absorption).
    
Visual Workflow: Piperidine Stability Decision Tree

PiperidineStability Start Pyridine Precursor Hydrogenation Hydrogenation Step Start->Hydrogenation Catalyst: PtO2/Rh Solvent: AcOH (Acidic) Workup Workup/Isolation Hydrogenation->Workup Filter Catalyst Storage Storage Condition Workup->Storage Use EtOAc/MTBE DCM_Hazard HAZARD: DCM Solvent (Forms Aminals) Workup->DCM_Hazard Use DCM? Ox_Hazard HAZARD: Peroxides/Air (N-Oxide Formation) Storage->Ox_Hazard Exposure to Air Final Stable Piperidine Storage->Final Store as HCl Salt Under Argon

Figure 1: Decision tree highlighting critical control points (Acidic Hydrogenation, Solvent Choice) to prevent decomposition.

Frequently Asked Questions (FAQ)

Q1: My piperidine product turned yellow overnight. Is it ruined? A: The yellow color typically indicates trace oxidation (N-oxide or imine formation) or photo-degradation.

  • Verdict: Often, the impurity level is

    
     despite the strong color.
    
  • Fix: Filter through a small pad of silica gel or distill under reduced pressure. If the compound is a salt, recrystallization from EtOH/Et2O is effective.

Q2: Can I use Cbz or Benzyl protection for the nitrogen? A: Be careful. If your synthesis involves a hydrogenation step later, Cbz and Benzyl groups will be cleaved under the same conditions used to reduce a pyridine ring.

  • Recommendation: Use Boc (tert-butyloxycarbonyl) protection if hydrogenation is required, as Boc is stable to catalytic hydrogenation conditions (unless strong acid is present).

Q3: Why did I get a ring-opening byproduct? A: You likely used a Rhodium catalyst in the presence of water or at high temperatures.

  • Mechanism:[1][2][3][4][5][6][7][8] Rhodium is highly active and can catalyze the hydrogenolysis of the C-N bond, especially in aqueous ethanol.

  • Fix: Switch to anhydrous solvents or lower the temperature (

    
    ).
    
References
  • Hydrogenation Protocols & Catalyst Selection: Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(9), 1327–1334.[6]

  • Dichloromethane Reactivity with Amines: Mills, J. E., Maryanoff, C. A., McComsey, D. F., Stanzione, R. C., & Scott, L. (1987). Reaction of amines with methylene chloride.[1][9][10][11] Evidence for rapid aminal formation.[10] The Journal of Organic Chemistry, 52(9), 1857–1859.

  • Piperidine Oxidation & N-Oxides: Murahashi, S.-I. (1995). Synthetic Aspects of Metal-Catalyzed Oxidations of Amines and Related Reactions. Angewandte Chemie International Edition, 34(22), 2443–2465.

  • General Stability & Protective Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group).

Sources

Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for achieving stereoselectivity in piperidine derivative synthesis. The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals.[1][2][3][4] Controlling the three-dimensional arrangement of atoms (stereochemistry) within these molecules is critical, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges encountered in the lab. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your synthetic routes.

Section 1: Core Concepts & General FAQs

Q1: What are the primary strategies for achieving stereoselectivity in piperidine synthesis?

A1: There are three principal approaches to establishing stereocenters in the piperidine ring:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, that already contain the desired stereocenters.

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to your substrate to direct the stereochemical outcome of a subsequent reaction.[6][7] The auxiliary is then cleaved and can often be recycled.[7]

  • Asymmetric Catalysis: Employing a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand, an organocatalyst, or an enzyme) to favor the formation of one stereoisomer over another.[6][8]

The choice of strategy depends on factors like the availability of starting materials, the desired scale of the reaction, and the specific stereoisomers needed.

Q2: My reaction is producing a mixture of diastereomers (e.g., cis and trans). What are the first parameters I should investigate?

A2: Low diastereoselectivity often arises from a small energy difference between the transition states leading to the different diastereomers.[9] Here’s a logical workflow to begin troubleshooting:

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity cond Reaction Conditions start->cond sub Substrate Control start->sub reag Reagent/Catalyst Control start->reag temp Temperature cond->temp Lower T to favor one TS solv Solvent cond->solv Polarity can stabilize TS time Reaction Time cond->time Check for epimerization steric Steric Hindrance sub->steric Bulky groups block faces direct Directing Groups sub->direct e.g., H-bonding cat Catalyst/Ligand reag->cat Bulky ligands create chiral pocket aux Chiral Auxiliary reag->aux Increase steric bias

Caption: Troubleshooting workflow for low diastereoselectivity.

Start by scrutinizing your reaction conditions .[8][10] Lowering the temperature can often increase selectivity by amplifying small energy differences between competing transition states. Solvent polarity can also play a crucial role by selectively stabilizing one transition state over another.

Section 2: Troubleshooting Specific Synthetic Methods

Catalytic Hydrogenation of Pyridines

Q3: I'm hydrogenating a substituted pyridine to a piperidine, but I'm getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A3: This is a very common issue. The stereochemical outcome of pyridine hydrogenation is a delicate balance of steric and electronic factors, heavily influenced by the catalyst surface.

  • The Problem: The pyridine ring can adsorb onto the catalyst surface from either face. If your substituent(s) do not create a strong steric bias, both modes of adsorption can occur, leading to a mixture of diastereomers.

  • Causality & Solution:

    • Increase Steric Hindrance: The cis isomer is often the thermodynamic product. Its formation is typically favored under conditions that allow for equilibration. However, increasing hydrogen pressure (e.g., from 30 to 80 bar) can sometimes favor the formation of the cis isomer by promoting hydrogenation from the face directed by the substituent.[11]

    • Catalyst Choice: Platinum-based catalysts (like PtO₂, Adams' catalyst) and Rhodium-based catalysts are often more effective than Palladium for this transformation.[11] The catalyst's interaction with the ring nitrogen is key.

    • Acidic Additives: The basic nitrogen of the pyridine can inhibit or poison the catalyst.[11] Adding an acid like HCl or acetic acid protonates the nitrogen.[11] This prevents catalyst inhibition and can alter the substrate's conformation upon approach to the catalyst surface, thereby influencing stereoselectivity.[11]

Q4: My hydrogenation reaction is stalled or incomplete, leaving me with tetrahydropyridine intermediates. What's wrong?

A4: This points to catalyst deactivation or insufficient reaction conditions.

  • Causality & Solution:

    • Catalyst Poisoning: Ensure your pyridine precursor is highly pure. Impurities, especially sulfur or phosphorus compounds from previous steps, can irreversibly poison the catalyst.[11]

    • Insufficient Severity: Overcoming the aromaticity of the pyridine ring is energetically demanding.[11] If you observe partial hydrogenation, you may need to increase hydrogen pressure, temperature (e.g., 60-80 °C), or reaction time to drive the reaction to completion.[11]

ParameterRecommended ActionRationale
Catalyst Switch from Pd/C to PtO₂ or Rh/CPt and Rh are generally more active for pyridine reduction.[11]
Pressure Increase H₂ pressure (e.g., to 50-80 bar)Overcomes aromaticity and can influence diastereoselectivity.[11]
Additive Add glacial acetic acid or HClPrevents catalyst inhibition by the basic nitrogen.[11]
Purity Purify starting materialRemoves potential catalyst poisons like sulfur compounds.[11]
Aza-Diels-Alder Reactions

Q5: My aza-Diels-Alder reaction to form a tetrahydropyridine precursor is giving low yield and poor stereoselectivity. What should I consider?

A5: The aza-Diels-Alder reaction is powerful for building the piperidine core, but its mechanism—concerted vs. stepwise—can be sensitive to substrates and conditions, affecting selectivity.[11][12]

  • Causality & Solution:

    • Mechanism: When using electron-rich dienes (like Danishefsky's diene) with imines, the reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition.[12] This stepwise nature can allow for bond rotation in the intermediate, eroding stereoselectivity.

    • Lewis Acid/Catalyst: The choice of Lewis acid or organocatalyst is paramount. It activates the imine dienophile and organizes the transition state. If selectivity is poor, screen a panel of catalysts. For example, zinc-based catalysts with specifically designed ligands have shown high yields and enantioselectivities in [4+2] cyclizations of 1-azadienes.[13]

    • Substrate Electronics: The reaction works best with electron-deficient imines (e.g., N-acyl imines) and electron-rich dienes (normal demand) or vice-versa (inverse electron demand).[14] If your substrates have poor electronic matching, the reaction barrier will be high, leading to low yields and requiring harsher conditions that degrade selectivity. Consider modifying the electronic properties of your substrates with different protecting or substituting groups.

Section 3: Achieving Enantioselectivity

Q6: I'm using a well-known chiral phosphoric acid catalyst for an intramolecular aza-Michael reaction, but my enantiomeric excess (ee) is much lower than reported. Why?

A6: This is a frustrating but common scenario in asymmetric catalysis. High enantioselectivity often requires meticulous optimization.[8]

  • Causality & Solution:

    • Catalyst Purity & Handling: Chiral organocatalysts, especially Brønsted acids like phosphoric acids, are sensitive to impurities. Ensure your catalyst is pure and handled under inert atmosphere if necessary.

    • Solvent Effects: The solvent cage plays a critical role in organizing the transition state. Even minor changes in solvent can disrupt key hydrogen bonds or steric interactions, eroding enantioselectivity. Screen a range of solvents with varying polarities and coordinating abilities.[8][15]

    • Additives & Co-catalysts: Sometimes, additives like water or acetic acid can be crucial for catalyst turnover or activity, but an excess can be detrimental. Meticulously control for adventitious water by using dry solvents and molecular sieves.[16]

    • Concentration & Temperature: Asymmetric reactions can be highly sensitive to concentration. Also, as mentioned before, lowering the temperature is a standard method to improve ee, provided the reaction rate remains acceptable.[8]

Q7: My attempt to perform an asymmetric reduction of a cyclic imine (a dihydropyridine derivative) resulted in a racemic product. What are the key factors for success?

A7: The stereoselective reduction of imines is a cornerstone of amine synthesis.[17] Success hinges on the precise interaction between the substrate, the reducing agent, and the chiral catalyst.

  • Causality & Solution:

    • Reducing Agent: The choice of hydride source is critical. Trichlorosilane (HSiCl₃), used with a chiral Lewis base catalyst (like a picolinamide), is a well-established system.[17] Other systems include transfer hydrogenation using Hantzsch esters or asymmetric hydrogenation with H₂ gas and a chiral metal catalyst (e.g., Iridium or Ruthenium complexes).[18] The mechanism and mode of stereoinduction are completely different for each system, so a literature search for your specific substrate class is vital.

    • Catalyst-Substrate Matching: The "fit" between the chiral catalyst and the imine is crucial. The catalyst must create a well-defined chiral environment around the C=N bond, forcing the hydride to attack from a specific face. If your substrate is too bulky or has functional groups that interfere with binding to the catalyst, selectivity will be poor. Computational studies often guide the understanding of these interactions, revealing that electrostatic forces can be key in orienting the substrate.[19]

    • Iminium Ion Formation: The active species being reduced is often a protonated iminium ion. The counter-anion from the catalyst or an additive can play a major role in the chiral induction.[18]

Section 4: Analytical & Purification FAQs

Q8: I'm having trouble separating my enantiomers/diastereomers by chiral HPLC. What can I do?

A8: Chiral HPLC method development can be challenging.[20] Success depends on finding a chiral stationary phase (CSP) and mobile phase combination that provides differential interaction with your stereoisomers.

  • Troubleshooting Steps:

    • Column Screening: There is no universal chiral column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point as they are broadly applicable. If that fails, try Pirkle-type, cyclodextrin-based, or protein-based columns.[21]

    • Mobile Phase Optimization: Start with a standard mobile phase (e.g., Hexane/Isopropanol for normal phase). Systematically vary the ratio of the polar modifier (the alcohol). Small changes can have a large impact on resolution.

    • Additive Memory Effect: Be aware that acidic or basic additives used in the mobile phase can be retained by the column for long periods ("memory effect"), impacting subsequent analyses.[22] If you switch between methods using different additives, extensive column flushing is required.[22]

    • Derivatization: If your compound lacks functional groups for strong interaction with the CSP (e.g., hydrogen bonding, π-π stacking), consider derivatization. For example, reacting a primary or secondary amine with a sulfonyl chloride can create a derivative with better chromatographic properties.[23]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Substituted Pyridine

This protocol is a general guideline and must be optimized for your specific substrate.

  • Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or methanol.[11]

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the chosen catalyst (e.g., PtO₂ or [Rh(COD)₂]BF₄ with a chiral ligand, typically 1-5 mol%).[11]

  • Reaction Execution: Seal the reactor. Purge the headspace 3-5 times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[11] Begin stirring and heat to the desired temperature (e.g., 25-80 °C). Monitor the reaction by taking aliquots (after carefully depressurizing and purging) and analyzing by GC-MS or LC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas (N₂ or Ar).

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter it through a pad of Celite® to remove the heterogeneous catalyst.[11] Wash the Celite pad thoroughly.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography, distillation, or crystallization.[11] The stereochemical purity (dr and/or ee) should be determined by chiral HPLC or NMR analysis (using a chiral shift reagent if necessary).

References

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC - NIH. [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. University of Bath. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. [Link]

  • Adriaenssens, Louis (2008) Stereoselective synthesis of piperidines. PhD thesis, University of Glasgow. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. Synfacts. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Angewandte Chemie International Edition. [Link]

  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. PMC - NIH. [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. Organic Letters. [Link]

  • Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. PMC - NIH. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]

  • Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. ResearchGate. [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. Organic Chemistry Frontiers. [Link]

  • How to deal with Scale-up challenges of Chemistry? Prime Scholars. [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Chiral Auxiliaries for Asymmetric Diels-Alder Reactions – Applications in Synthesis. Harvard University. [Link]

  • Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides. PMC - NIH. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Stereoselective Aza Diels−Alder Reaction on Solid Phase: A Facile Synthesis of Hexahydrocinnoline Derivatives. ResearchGate. [Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC - NIH. [Link]

Sources

Challenges in the intramolecular cyclization for piperidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Troubleshooting & Optimization Subject: Intramolecular Cyclization for Piperidine Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Entropic Challenge

Welcome to the PSTAC. You are likely here because your linear precursor refuses to cyclize, or it is polymerizing instead.[1]

The Core Problem: Forming a 6-membered piperidine ring is thermodynamically favorable but kinetically challenging due to entropy. The probability of the amine terminus finding the electrophilic terminus in a sea of solvent is lower than finding a neighbor (intermolecular oligomerization).

This guide addresses the three pillars of failure: Kinetics (Dilution/Thorpe-Ingold) , Mechanism (Baldwin’s Rules) , and Methodology (Reagent Choice). [1]

Theoretical Grounding: Why Your Reaction Failed

Baldwin’s Rules of Closure

Before troubleshooting reagents, verify your substrate obeys geometric constraints.[1]

  • 6-exo-tet: Favored. (e.g.,

    
     displacement of a leaving group).
    
  • 6-endo-trig: Favored. (e.g., Reductive amination, Michael addition).[1] Note: This contrasts with 5-endo-trig, which is disfavored.[1][2]

  • 6-endo-tet: Disfavored. (e.g., Opening an epoxide at the internal carbon).

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

If your cyclization is sluggish, the chain flexibility is likely the culprit.

  • Concept: Substituents on the tether (especially gem-dimethyl groups) restrict bond rotation, compressing the internal angle and forcing the reactive termini closer together.[3][4]

  • Diagnostic: If a gem-dimethyl analog cyclizes in minutes while your unsubstituted chain takes days, your issue is conformational entropy .[1]

Decision Matrix: Selecting the Right Methodology

Use this logic flow to determine the optimal cyclization strategy for your specific substrate.

PiperidineDecisionTree start START: Substrate Analysis amine_type Is the Nitrogen Source Present? start->amine_type has_amine Yes (Amine + Electrophile) amine_type->has_amine Intramolecular no_amine No (Diene/Di-electrophile) amine_type->no_amine Precursor electrophile Identify Electrophile has_amine->electrophile rcm_check Are there two terminal alkenes? no_amine->rcm_check carbonyl Ketone/Aldehyde electrophile->carbonyl lg Leaving Group (OTs/Halide) electrophile->lg red_am METHOD A: Reductive Amination carbonyl->red_am sn2 METHOD C: Nucleophilic Substitution lg->sn2 rcm METHOD B: Ring-Closing Metathesis (RCM) rcm_check->rcm Yes other Consider Dieckmann/Michael rcm_check->other No

Figure 1: Strategic decision tree for selecting the piperidine formation pathway based on substrate functionality.

Troubleshooting Modules (Method-Specific)

Method A: Intramolecular Reductive Amination

The Industry Standard. High reliability, but prone to side reactions if pH is ignored.[1]

SymptomProbable CauseCorrective Action
Dimerization (M+M peak in MS)High concentration favors intermolecular reaction.High Dilution: Run at 0.01 M – 0.05 M. Add substrate slowly (syringe pump) to the reducing agent.
No Reaction (SM recovered)Imine formation failed; pH too high or too low.Adjust pH: Maintain pH 5–6 using Acetic Acid. If too acidic, amine is protonated (

) and non-nucleophilic.[1][5]
Direct Reduction of Ketone Reducing agent is too strong.Switch Reagent: Use NaBH(OAc)3 (Sodium Triacetoxyborohydride). It reduces iminiums faster than ketones. Avoid NaBH4.
Enamine Trapping Substrate tautomerized.Force Reduction: If the imine tautomerizes to a stable enamine, increase temperature or use a stronger acid catalyst (Ti(OiPr)4).
Mechanism Visualization

Understanding the intermediate is critical for timing reagent addition.

ReductiveAmination sub1 Amino-Ketone (Linear) inter1 Hemiaminal sub1->inter1 pH 5-6 warning Side Reaction: Ketone Reduction sub1->warning If reducing agent too strong imine Cyclic Iminium Ion (Key Intermediate) inter1->imine -H2O prod Piperidine (Product) imine->prod H- (Hydride)

Figure 2: Mechanistic pathway of intramolecular reductive amination. Note that the iminium ion is the species being reduced.[6][7][8]

Method B: Ring-Closing Metathesis (RCM)

The Modern Approach. Excellent for functional group tolerance but expensive and sensitive.

  • Issue: Reaction stalls at 50% conversion.

    • Fix: The reaction is reversible. You must drive the equilibrium by removing ethylene gas. Sparge with Argon continuously or run under a slight vacuum.

  • Issue: Catalyst death ("The Black Gunk").

    • Fix: Ruthenium catalysts decompose over time. Add the catalyst in 3 portions (0h, 2h, 4h) rather than all at once.

  • Issue: Isomerization of the double bond.

    • Fix: Add Benzoquinone (10 mol%) to suppress hydride-induced isomerization.

Method C: Nucleophilic Substitution ( )

The Classic. Simple, but prone to elimination.[1]

  • Issue: Elimination product (alkene) observed instead of piperidine.

    • Fix: The base is too strong or the temperature too high. Switch from

      
       to 
      
      
      
      in Acetone
      or
      
      
      in DMF
      .
  • Issue: Intermolecular polymerization.

    • Fix: Pseudo-high dilution. Add the substrate dropwise to a refluxing solution of base.

Standard Operating Protocols (SOPs)

SOP-01: Intramolecular Reductive Amination (Standard)

Best for: Forming secondary/tertiary piperidines from amino-ketones.

  • Preparation: Dissolve the amino-ketone precursor (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM to a concentration of 0.05 M (Critical for cyclization).

  • Acidification: Add Acetic Acid (AcOH) (1.5 – 2.0 equiv). Stir for 15 minutes to ensure imine/iminium formation equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) in one portion.

    • Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity.

  • Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS for the disappearance of the imine peak.

  • Workup: Quench with saturated aqueous

    
     (gas evolution!). Extract with DCM (x3).
    
  • Purification: Piperidines often streak on silica. Use 1% Triethylamine in your eluent or use amine-functionalized silica.

SOP-02: Ring-Closing Metathesis (Grubbs II)

Best for: Constructing the ring from dienes, followed by hydrogenation.[1]

  • Degassing: Dissolve the diene precursor in anhydrous DCM (0.01 M). Sparge with Argon for 15 minutes. Oxygen kills the catalyst.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) under an Argon balloon (with a vent needle to allow ethylene escape) or continuous sparging.

  • Quench: Once complete (TLC/NMR), add DMSO (50 equiv relative to catalyst) or activated charcoal to bind the Ruthenium. Stir overnight.

  • Filtration: Filter through a pad of Celite/Silica to remove the metal complex.

Stereochemical Control (FAQ)

Q: I am getting a 1:1 mixture of cis/trans isomers. How do I favor the cis isomer? A: Stereocontrol in piperidines is dictated by A(1,3) strain .

  • Thermodynamic Control: If you can equilibrate the product (e.g., via an enamine intermediate), the substituent at C2 will prefer the equatorial position to avoid steric clash with the N-substituent.

  • Substrate Design: Introduce a bulky protecting group on the Nitrogen (e.g., Boc, Cbz).[1] The steric bulk forces substituents into specific axial/equatorial orientations during the transition state.

Q: Can I fix the stereochemistry after cyclization? A: Yes, for C3-substituted piperidines. Treat with a strong base (LDA) to deprotonate alpha to the carbonyl (if present) or nitrogen, allowing thermodynamic equilibration to the more stable diastereomer.

References

  • Abdel-Magid, A. F., & Carson, K. G. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Baldwin, J. E. (1976).[1][9] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[1] Link

  • Grubbs, R. H., & Miller, S. J. (1995).[1] Synthesis of Cyclic Peptides by Ring-Closing Metathesis. Journal of the American Chemical Society. Link

  • Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

  • Maryanoff, B. E., et al. (2004).[1] Cyclization of Amino Olefins: Stereoselective Synthesis of Piperidines. Chemical Reviews. Link

Sources

Overcoming poor solubility of starting materials in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center: Piperidine Synthesis

Ticket ID: PIP-SOLV-001 Topic: Overcoming Solubility Limits & Catalyst Poisoning in Piperidine Scaffolding Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in blockbusters like Fentanyl, Donepezil, and Paroxetine. However, synthesizing it often presents a paradox: the starting materials (substituted pyridines, amino-alcohols, or di-halo alkanes) exhibit vastly different solubility profiles than the intermediates, leading to heterogeneous mixtures, catalyst encapsulation ("gumming"), and stalled reactions .

This guide moves beyond generic advice. We treat solubility not just as a physical property, but as a kinetic variable that dictates the success of hydrogenation and cyclization workflows.

Module 1: The Diagnostic Phase

Before adding solvent, diagnose the physical-chemical barrier.

Most solubility issues in piperidine synthesis stem from a mismatch between the substrate's ionization state and the reaction medium . Use this decision matrix to select your protocol.

SolubilityMatrix Start START: Characterize Substrate Type Substrate Class? Start->Type Pyridine Substituted Pyridine (Aromatic Reduction) Type->Pyridine Alkyl Dihaloalkane + Amine (Cyclization) Type->Alkyl CheckSol Soluble in MeOH/EtOH? Pyridine->CheckSol ProtocolB PROTOCOL B: Phase Transfer Catalysis (Liquid-Liquid) Alkyl->ProtocolB Yes Standard Hydrogenation (Pd/C or Rh/C) CheckSol->Yes Yes No Nature of Insolubility? CheckSol->No No Salt Ionic Solid / Zwitterion (e.g., Nicotinic acid) No->Salt Oil Lipophilic Oil No->Oil ProtocolA PROTOCOL A: Acidic Media (AcOH) Prevents Poisoning Salt->ProtocolA Oil->ProtocolA If basic nitrogen present

Figure 1: Decision matrix for selecting the appropriate solvent system based on substrate physiochemistry.

Module 2: Catalytic Hydrogenation of Pyridines

Addressing the "Catalyst Poisoning" and "Salt Crash-Out" Phenomena

The Problem: Pyridine nitrogens possess a lone pair that binds strongly to metal surfaces (Pd, Pt, Rh), effectively poisoning the catalyst.[1] To prevent this, researchers often use acidic media to protonate the nitrogen. However, many substituted pyridines (especially carboxylic acids or amides) are insoluble in standard organic solvents, or their hydrochloride salts precipitate out, coating the catalyst and stopping the reaction.

The Solution: Glacial Acetic Acid (AcOH) as Solvent & Activator Acetic acid serves a dual purpose: it solubilizes polar substrates and protonates the pyridine nitrogen, preventing catalyst poisoning [1].

Protocol A: High-Pressure Hydrogenation in Acetic Acid

Best for: Zwitterions, Nicotinic acid derivatives, and highly polar salts.

Reagents:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) - Note: PtO₂ is preferred over Pd/C for difficult pyridine reductions due to higher activity in acidic media [2].

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyridine substrate in glacial acetic acid. If the substrate is a hydrochloride salt and insoluble, add Sodium Acetate (1.1 equiv) to buffer the solution and increase solubility via ion exchange.

  • Catalyst Addition: Add PtO₂ (5-10 wt% loading). Safety: Add catalyst under an argon blanket; dry catalysts can ignite organic vapors.

  • Hydrogenation:

    • Purge vessel 3x with N₂ and 3x with H₂.

    • Pressurize to 50–70 bar (725–1015 psi) . Note: While some papers suggest mild conditions, sterically hindered pyridines often require high pressure [2].

    • Heat to 50°C .

  • Workup (Critical for Solubility):

    • Filter catalyst over Celite.

    • The Solubility Trap: Evaporating AcOH leaves a viscous oil/salt. To isolate the free base, dilute with water, cool to 0°C, and basify with NaOH pellets to pH > 12. Extract with DCM or Et₂O.

Data: Solvent Effectiveness for Pyridine Reduction

Solvent SystemSolubility (Polar Substrates)Catalyst Activity (Pt/Pd)Risk of Poisoning
Methanol (Neutral) ModerateLowHigh (N-coordination)
Ethanol + HCl GoodModerateMedium (Cl- ions can inhibit Pd)
Glacial Acetic Acid Excellent High Low (Protonated N)
Water GoodLow (H₂ solubility issues)High

Module 3: Phase Transfer Catalysis (PTC) for Cyclization

Addressing Immiscibility in Alkylation Reactions

The Problem: Synthesizing piperidines via double alkylation (e.g., reacting a primary amine with 1,5-dibromopentane) often involves inorganic bases (NaOH/KOH) and organic electrophiles. These reagents exist in separate phases (solid/liquid or aqueous/organic), halting the reaction due to lack of contact [3].

The Solution: Liquid-Liquid Phase Transfer Catalysis Using a quaternary ammonium salt shuttles the anionic nucleophile into the organic phase where the electrophile resides.

Protocol B: Biphasic Cyclization with TBAB

Best for: Forming piperidine rings from di-halo alkanes and amines.

Reagents:

  • 1,5-Dibromopentane (1.0 equiv)

  • Primary Amine (R-NH₂, 1.0 equiv)

  • Base: 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene (or neat if reagents are liquid)

Mechanism Visualization:

PTC_Mechanism cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Toluene) OH OH- Q_OH Q+OH- OH->Q_OH Ion Pair Formation Deprot R-NH- Q_OH->Deprot Transfers OH- to Interface Amine R-NH2 Amine->Deprot Deprotonation Product Piperidine Deprot->Product Cyclization with Alkyl Halide Alkyl Br-(CH2)5-Br

Figure 2: The PTC shuttle mechanism. The catalyst (Q+) transports hydroxide into the organic layer to deprotonate the amine, enabling attack on the alkyl halide.

Step-by-Step Workflow:

  • Biphasic Setup: Mix 1,5-dibromopentane and the amine in Toluene (3 volumes).

  • Catalyst Addition: Add TBAB (5 mol%).

  • Initiation: Add 50% NaOH dropwise under vigorous stirring. Crucial: High RPM stirring is required to maximize interfacial surface area.

  • Reflux: Heat to 80–100°C. The reaction is usually complete within 4–6 hours.

  • Separation: The product remains in the organic layer; inorganic salts stay in the aqueous layer. No filtration of "gummy" salts is required.

Module 4: Troubleshooting & FAQ

Q1: My pyridine starting material is a hydrochloride salt and won't dissolve in Acetic Acid. It just sits at the bottom.

  • Root Cause: Common ion effect or high lattice energy.

  • Fix: Add Trifluoroacetic acid (TFA) (10-20% v/v) to the acetic acid. TFA is a stronger solvent for salts. Alternatively, perform a "Free Base Liberation" first: suspend the salt in DCM, wash with sat. NaHCO₃, dry the organic layer, evaporate, and use the resulting oil/solid in the hydrogenation.

Q2: The hydrogenation started but stalled at 50% conversion. Adding more catalyst didn't help.

  • Root Cause: Product Inhibition. The formed piperidine is a stronger base (pKa ~11) than the starting pyridine (pKa ~5). The product might be binding to the catalyst surface more tightly than the reactant [4].

  • Fix: Ensure the reaction is acidic enough . If you started with neutral solvents (MeOH), the piperidine formed poisons the catalyst. Add 1.5 equivalents of HCl or switch to the Acetic Acid protocol (Protocol A) to keep the piperidine protonated and "off" the metal surface.

Q3: I see a "black tar" coating my catalyst after the reaction.

  • Root Cause: Polymerization of intermediates or poor solubility leading to precipitation on the active sites.

  • Fix: Use High Dilution (0.05 M) or Reverse Addition . Instead of dumping catalyst into the substrate solution, drip the substrate solution slowly into a stirring suspension of the catalyst under H₂ pressure. This keeps the substrate concentration low relative to the catalyst, favoring hydrogenation over polymerization.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Sreenivasulu, R., et al. (2015).[2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.[2]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859-2862.

Sources

How to minimize by-product formation in N-Boc protection of amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Product Formation in N-Boc Protection of Amines Ticket ID: BOC-OPT-2024 Status: Open Analyst: Senior Application Scientist

Executive Summary

The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a cornerstone of organic synthesis.[1] While generally robust, the reaction is susceptible to three primary failure modes: bis-acylation (di-Boc formation) , lack of chemoselectivity (O-Boc formation) , and contamination with residual reagent . This guide provides mechanistic insights and validated protocols to eliminate these by-products.

Module 1: Preventing Over-Protection (Di-Boc Formation)

Q: Why am I observing significant amounts of N,N-di-Boc product?

A: Di-Boc formation is a kinetic issue driven by the increased acidity of the carbamate proton (N-H) in the mono-Boc product, making it susceptible to a second deprotonation and subsequent acylation.

Root Causes & Solutions:

VariableMechanism of FailureCorrective Action
Catalyst DMAP Usage: 4-Dimethylaminopyridine (DMAP) is the most common culprit. It forms a highly electrophilic N-acylpyridinium salt that is reactive enough to acylate the mono-Boc species.Eliminate DMAP. Use uncatalyzed conditions or milder bases (NaHCO₃). If sterics demand catalysis, use <5 mol% and monitor strictly.
Stoichiometry Excess Boc₂O: Large excesses (>1.5 eq) drive the equilibrium toward the bis-protected species.Titrate Reagent. Use 1.05–1.1 equivalents of Boc₂O. Add the reagent slowly (dropwise) to keep local concentration low.
Solvent Polarity Effects: High dielectric constant solvents stabilize the charged intermediates leading to over-reaction.Switch Solvents. Move from MeCN or DMF to DCM or THF .
Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired mono-protection and the parasitic di-protection pathway.

BocPathway cluster_0 Critical Control Point Amine Free Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate + Boc2O Boc2O Boc2O MonoBoc Mono-Boc Amine (R-NH-Boc) Intermediate->MonoBoc - tBuOH, - CO2 DiBoc Di-Boc Amine (R-N(Boc)2) MonoBoc->DiBoc + Excess Boc2O + DMAP (Catalyst)

Figure 1: Reaction pathway showing the critical divergence point where DMAP or excess reagent leads to Di-Boc formation.

Module 2: Ensuring Chemoselectivity (N- vs. O-Protection)

Q: My substrate has both an amine and an alcohol. How do I stop O-Boc formation?

A: Amines are significantly more nucleophilic than alcohols. However, the presence of strong bases (e.g., NaH, TEA in excess) can deprotonate the alcohol, creating a competitive alkoxide nucleophile.

Protocol Adjustment:

  • Solvent Selection: Use protic solvents like Methanol (MeOH) or Ethanol. These solvents hydrogen-bond with the amine, slightly modulating its reactivity, but more importantly, they solvate the hydroxyl group, reducing its nucleophilicity.

  • Base Omission: For aliphatic amines, no base is required . The amine itself acts as the nucleophile. The byproduct is tert-butanol and CO₂, which are neutral/volatile.

  • Low Temperature: Run the reaction at 0°C to room temperature . O-Boc formation has a higher activation energy and typically requires heating or DMAP.

The "Schotten-Baumann" Alternative: For amino acids or water-soluble amines, use a biphasic system (THF/aq. NaHCO₃).[2] The pH of saturated NaHCO₃ (~8.5) is sufficient to keep the amine nucleophilic but too low to deprotonate most alcohols (pKa ~16).

Module 3: Purification & Workup (The "Sticky" Reagent)

Q: I see residual Boc₂O in my NMR. It's an oil and hard to crystallize. How do I remove it?

A: Boc₂O is lipophilic and non-volatile, making it difficult to remove via rotary evaporation or aqueous extraction.

The "Scavenger" Solution: Do not rely on chromatography. Use a nucleophilic scavenger to convert excess Boc₂O into a water-soluble species.[3]

Validated Scavenger Protocol:

  • Check Completion: Ensure the starting amine is consumed.

  • Add Scavenger: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.2–0.5 equivalents relative to initial Boc₂O).

  • Stir: Agitate for 15–30 minutes at room temperature.

    • Mechanism:[1][4][5][6][7][8] DMAPA reacts rapidly with Boc₂O to form a highly polar, basic urea/carbamate.

  • Acid Wash: Wash the organic layer with dilute acid (0.5 M HCl or 5% citric acid).

    • Result: The basic scavenger-Boc adduct is protonated and moves into the aqueous layer, leaving the pure N-Boc product in the organic phase.

Module 4: Troubleshooting Aromatic Amines (Anilines)

Q: My aniline is not reacting, even with excess Boc₂O. Should I heat it?

A: Heating anilines with Boc₂O often leads to urea formation or degradation. Anilines are poor nucleophiles due to resonance delocalization.

Recommended Strategy: Instead of heat, use Lewis Acid Catalysis or Phase Transfer Catalysis .

  • Lewis Acid: Use 5 mol% Zn(ClO₄)₂ or I₂ (Iodine). These activate the carbonyl of Boc₂O without requiring harsh bases that promote side reactions.

  • Reflux Caution: If you must heat, do not exceed 50°C. If higher temperatures are needed, switch to "Boc-ON" or Boc-N₃ reagents, though these are more hazardous.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Analyze Crude NMR Problem1 Problem: Di-Boc Observed? Start->Problem1 CheckDMAP Was DMAP used? Problem1->CheckDMAP Yes Problem2 Problem: Excess Boc2O? Problem1->Problem2 No SolDMAP Repeat without DMAP or use <1 mol% CheckDMAP->SolDMAP Yes SolEquiv Reduce Boc2O to 1.1 eq Add dropwise CheckDMAP->SolEquiv No SolScav Add DMAPA Scavenger Wash with dilute HCl Problem2->SolScav Yes Problem3 Problem: O-Boc Formation? Problem2->Problem3 No SolSelect Use MeOH as solvent Avoid strong bases Problem3->SolSelect Yes

Figure 2: Logic flow for diagnosing and correcting common N-Boc protection failures.

Standard Operating Procedures (SOPs)

SOP-A: High-Fidelity Protection (General Aliphatic)
  • Dissolve amine (1.0 eq) in DCM (0.2 M).

  • Add TEA (1.1 eq) only if amine is a salt. If free base, omit TEA.

  • Cool to 0°C.

  • Add Boc₂O (1.1 eq) dissolved in minimal DCM dropwise over 10 minutes.

  • Warm to RT and stir for 2–4 hours.

  • QC Step: Check TLC. If complete, proceed to workup.

  • Wash with 0.5 M Citric Acid (removes unreacted amine), then Sat. NaHCO₃, then Brine.

SOP-B: The "Scavenger" Workup (For difficult purifications)
  • Perform reaction as per SOP-A.

  • Upon completion, add N,N-Dimethyl-1,3-propanediamine (0.3 eq).

  • Stir vigorously for 20 minutes.

  • Dilute with Ethyl Acetate.

  • Wash with 1M HCl (x2). The excess Boc is now in the aqueous waste.

  • Dry over MgSO₄ and concentrate.

References

  • Mechanism & Selectivity: Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. Link

  • Chemoselective Protection: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[9] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link

  • Lewis Acid Catalysis (Anilines): Bartoli, G., et al. (2003). Zn(ClO4)2·6H2O as a Powerful Catalyst for the N-tert-Butyloxycarbonylation of Amines. The Journal of Organic Chemistry, 68(11), 4594-4596. Link

  • Greene's Protective Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard Reference).

Sources

Validation & Comparative

Comprehensive Validation of (1-Piperidin-2-ylethyl)amine Derivatives via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for (1-Piperidin-2-ylethyl)amine derivatives , specifically focusing on distinguishing the C2-substituted scaffold (target) from N-substituted regioisomers and confirming stereochemistry using 2D NMR.

Executive Summary

In medicinal chemistry, the (1-Piperidin-2-ylethyl)amine scaffold (also known as 2-(2-aminoethyl)piperidine ) is a privileged structure found in various GPCR ligands and antipsychotics.[1][2][3] However, its synthesis often carries the risk of regioisomerism —specifically, the formation of the thermodynamically stable N-substituted isomer (1-(2-aminoethyl)piperidine) versus the desired C2-substituted product.[1][2][3]

While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these regioisomers.[2][3] X-ray crystallography is definitive but requires single crystals, which are often unobtainable for oily amine intermediates.[2][3] 2D NMR constitutes the only high-throughput, solution-state method capable of unambiguously validating the C2-substitution pattern and the relative stereochemistry of the piperidine ring. [1][3]

Comparative Analysis: Why 2D NMR?

The following table contrasts 2D NMR with other analytical techniques for this specific scaffold.

Feature1D 1H NMR LC-MS / HRMS X-Ray Crystallography 2D NMR (HMBC/NOESY)
Regioisomer Distinction Low. N-CH₂ vs C-CH₂ signals overlap heavily in the 2.0–3.0 ppm region.[1][2][3]Fail. Both isomers have identical m/z (e.g., MW 128.22 for parent amine).[2][3]High. Definitive, but requires solid crystals.[2][3]High. HMBC correlations definitively link the ethyl chain to C2/C3 vs C2/C6.[2][3]
Stereochemistry Medium. Coupling constants (

) can suggest axial/equatorial, but multiplets are often obscure.[1]
Fail. No stereochemical information.High. Absolute configuration possible.[2][3]High. NOESY/ROESY maps spatial proximity of ring protons.[2][3]
Sample State Solution (CDCl₃/DMSO).Solution.Solid state only (packing forces may alter conformation).[2][3]Solution (physiologically relevant conformations).[2][3]
Throughput Minutes.Seconds.Days to Weeks.Hours (1-4 hrs).[1][2][3]

Technical Guide: The Validation Protocol

The Structural Challenge

We define the validation targets as follows:

  • Target (C2-Isomer): 2-(2-aminoethyl)piperidine derivatives.[1][2][3][4]

  • Impurity (N-Isomer): 1-(2-aminoethyl)piperidine derivatives.[1][2][3]

Key Structural Marker: The connectivity of the ethyl linker.[2][3]

  • In C2-Isomer: The ethyl group is attached to a methine carbon (CH).[1][2][3]

  • In N-Isomer: The ethyl group is attached to the quaternary nitrogen.[2][3]

Experimental Workflow

The following diagram illustrates the logical flow for validating the scaffold.

ValidationWorkflow Start Crude Reaction Mixture MS LC-MS Analysis (Confirm MW) Start->MS NMR1D 1D 1H NMR (Check Purity/Integrals) MS->NMR1D Decision Isomers Present? NMR1D->Decision NMR2D 2D NMR Suite (HSQC, HMBC, NOESY) Decision->NMR2D Ambiguous Aliphatic Region HMBC HMBC Analysis (Regioisomer Check) NMR2D->HMBC NOESY NOESY Analysis (Stereo Check) NMR2D->NOESY ResultC2 VALIDATED C2-Substituted (Target) HMBC->ResultC2 Linker -> C2/C3 ResultN REJECTED N-Substituted (Isomer) HMBC->ResultN Linker -> C2/C6 (Sym)

Caption: Decision tree for validating piperidine derivatives, prioritizing HMBC for regio-differentiation.

Step-by-Step Protocol
Step 1: Sample Preparation
  • Solvent: Use DMSO-d₆ or Benzene-d₆ rather than CDCl₃.

    • Reasoning: CDCl₃ can be acidic, protonating the amine and broadening signals due to exchange.[2][3] DMSO stabilizes H-bonds and sharpens amide/amine protons.[1][2][3] Benzene provides superior dispersion for aliphatic protons.[2][3]

  • Concentration: 10–20 mg in 600 µL solvent. High concentration is vital for detecting weak long-range HMBC correlations.[1][2][3]

Step 2: Acquisition Parameters
  • COSY (Correlation Spectroscopy): Standard magnitude mode.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH₃ from CH₂).[1][2][3]

    • Critical: The C2-methine (target) will appear as a positive peak (up/red), while the N-substituted C2/C6-methylenes will be negative (down/blue).[1][2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
    ).[1][2][3]
    
  • NOESY (Nuclear Overhauser Effect): Mixing time (

    
    ) of 500–800 ms for small molecules.[1][2][3]
    
Step 3: Data Interpretation (The "Secret Sauce")

A. Distinguishing Regioisomers (HMBC) This is the definitive test.[2][3] Focus on the


-methylene protons  of the ethyl side chain (the CH₂ closest to the ring).[2][3]
  • Scenario A: N-Substitution (1-(2-aminoethyl)...)

    • The side chain is attached to Nitrogen.[2][3][5]

    • HMBC Correlation: The side chain

      
      -CH₂ will show correlations to C2 and C6  of the ring.[2][3]
      
    • Symmetry: If the piperidine is otherwise unsubstituted, C2 and C6 are equivalent (or very similar) in chemical shift (

      
       ppm).[2][3]
      
  • Scenario B: C2-Substitution (Target)

    • The side chain is attached to Carbon-2.[1][2][3]

    • HMBC Correlation: The side chain

      
      -CH₂ will correlate to C2 (methine)  and C3 (methylene) .[1][2][3] It will NOT  correlate to C6.
      
    • HSQC Confirmation: The ring carbon at the attachment point is a CH (Methine) , not a CH₂.[2][3]

B. Stereochemical Validation (NOESY) Once C2-substitution is confirmed, determine the ring conformation (Chair).[2][3]

  • Axial H2: If the C2-substituent is equatorial (preferred), the H2 proton is axial.[2][3]

    • Observation: Strong NOE between H2 (axial) and H4 (axial) / H6 (axial).[1][2][3]

  • Equatorial H2: If the C2-substituent is axial (sterically crowded), the H2 proton is equatorial.[2][3]

    • Observation: Weak or no NOE to H4/H6 axial protons; strong NOE to vicinal equatorial protons.[2][3]

Signal Pathway Visualization

The following diagram details the specific NMR correlations expected for the Target Molecule .

NMRCorrelations cluster_ring Piperidine Ring cluster_chain Ethyl Side Chain N1 N1 C2 C2 (Methine) N1->C2 C6 C6 N1->C6 C3 C3 C2->C3 C2->C6 NOESY (Axial-Axial) Ca C-alpha (CH2) C2->Ca Ca->N1 HMBC (15N) Ca->C2 HMBC (Strong) Ca->C3 HMBC (Diagnostic) Cb C-beta (CH2) Ca->Cb NH NH2/R Cb->NH

Caption: Key HMBC (red dashed) and NOESY (blue dotted) correlations validating the C2-substituted scaffold.

References

  • Al-Rawi, J. M. A., et al. (1985).[2][3] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A. Link[1][2][3]

  • PubChem. (2025).[2][3] Compound Summary: 2-(Piperidin-2-yl)ethanamine.[1][2][3][4] National Library of Medicine.[2][3] Link[1][2]

  • Bozkurt, E., et al. (2010).[2][3] Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate.[1][2][3] PMC.[2][3] Link

  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry.[1][2][3] Elsevier.[2][3][6] (Standard text for pulse sequences described).

Sources

Comparative analysis of HPLC vs GC-MS for piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and forensic toxicology, the analysis of piperidine moieties presents a classic analytical dichotomy. GC-MS (Gas Chromatography-Mass Spectrometry) serves as the gold standard for trace-level quantification (pg/mL) and complex biological matrices, necessitating derivatization to overcome polarity issues. Conversely, HPLC (High-Performance Liquid Chromatography), particularly when coupled with UV or MS, dominates in bulk purity assessment and formulation stability studies, offering a robust workflow that handles salt forms directly but struggles with native detection limits due to the lack of a strong chromophore.

This guide dissects the mechanistic challenges of piperidine analysis, provides validated protocols for both platforms, and offers a data-driven decision matrix for method selection.

The Analytical Challenge: Piperidine Chemistry

Piperidine is a cyclic secondary amine with a pKa of approximately 11.2. This high basicity and polarity create specific hurdles for standard chromatographic techniques:

  • GC-MS Issues: In its native form, piperidine exhibits poor volatility and interacts strongly with active silanol sites in the GC liner and column, leading to severe peak tailing and memory effects.

  • HPLC Issues: The secondary amine interacts with residual silanols on silica-based C18 columns, causing peak broadening. Furthermore, the piperidine ring lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (254 nm) unless derivatized or analyzed via LC-MS/ELSD.
    

Method A: GC-MS with Acylation (The Trace Specialist)

Best For: Bioanalysis (plasma/urine), trace impurity profiling, and forensic toxicology.

Mechanism of Action

To render piperidine amenable to GC-MS, the polar N-H group must be masked. Acylation using fluorinated anhydrides (e.g., TFAA, HFBA) is the industry standard. This reaction converts the basic amine into a neutral, volatile amide, improving peak shape and introducing electronegative fluorine atoms that enhance sensitivity in Electron Impact (EI) ionization.

Protocol: TFAA Derivatization Workflow
  • Reagents: Trifluoroacetic anhydride (TFAA), Ethyl Acetate (EtAc).[1]

  • Internal Standard: Piperidine-d11.

Step-by-Step Methodology:

  • Extraction: Aliquot 200 µL of sample (e.g., plasma) into a glass vial. Add 50 µL of Internal Standard. Perform liquid-liquid extraction using 1 mL alkaline buffer (pH 12) and 3 mL EtAc. Vortex and centrifuge.

  • Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a nitrogen stream at 40°C.

  • Derivatization: Reconstitute residue in 50 µL EtAc and add 50 µL TFAA. Cap immediately.

  • Incubation: Heat at 60°C for 20 minutes.

  • Cleanup: Evaporate excess reagents under nitrogen and reconstitute in 100 µL EtAc for injection.

Visualization: Derivatization Pathway

Derivatization Pip Piperidine (Polar, Basic) Reaction Acylation (60°C, 20 min) Pip->Reaction TFAA TFAA (Reagent) TFAA->Reaction Deriv N-TFA-Piperidine (Volatile, Neutral) Reaction->Deriv Byprod Trifluoroacetic Acid (Byproduct) Reaction->Byprod

Figure 1: Reaction scheme for the conversion of piperidine to its volatile N-TFA derivative using Trifluoroacetic Anhydride.

Method B: RP-HPLC with Pre-Column Derivatization (The Robust Workhorse)

Best For: QC release testing, raw material assay, and high-concentration formulations.

Mechanism of Action

Since piperidine is UV-transparent, pre-column derivatization with Tosyl Chloride (TsCl) introduces a strong chromophore (UV max ~230 nm). The separation uses a standard C18 column, but pH control is critical to ensure the derivative remains stable and the excess reagent is separated.

Protocol: Tosyl Chloride Derivatization Workflow
  • Column: C18 (e.g., Inertsil ODS-3), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (50:50 v/v).

  • Detection: UV at 230 nm.

Step-by-Step Methodology:

  • Preparation: Dissolve sample in borate buffer (pH 9.5).

  • Reaction: Add 1 mL of Tosyl Chloride solution (5 mg/mL in acetonitrile) to 1 mL of sample.

  • Incubation: Vortex and heat at 50°C for 30 minutes.

  • Quenching: (Optional) Add amine scavenger if excess reagent interferes, though gradient separation usually resolves TsCl from the product.

  • Injection: Inject 10 µL directly into the HPLC system.

Comparative Performance Data

The following data contrasts the performance of the GC-MS (TFAA) method against the HPLC-UV (Tosyl) method based on validation studies.

FeatureGC-MS (Derivatized)HPLC-UV (Derivatized)
Limit of Detection (LOD) 0.05 ng/mL (High Sensitivity)0.15 µg/mL (Moderate Sensitivity)
Linearity (R²) > 0.999 (5 - 1000 ng/mL)> 0.999 (0.5 - 50 µg/mL)
Selectivity Excellent (m/z identification)Good (Chromatographic resolution)
Sample Prep Time High (Extraction + Derivatization + Dry down)Moderate (Mix + Heat + Inject)
Matrix Interference Low (MS filters background)Moderate (UV absorbs other organics)
Primary Use Case Bioanalysis, Impurity ProfilingAssay, Content Uniformity

Key Insight: The GC-MS method is approximately 3000x more sensitive than the HPLC-UV method, making it the only viable option for pharmacokinetic (PK) studies where plasma concentrations are low.

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the appropriate instrumentation for your specific piperidine application.

DecisionMatrix Start Start: Define Analytical Goal Conc Target Concentration? Start->Conc Matrix Sample Matrix? Conc->Matrix High (>1 µg/mL) GCMS Select GC-MS (Derivatization Required) Conc->GCMS Trace (<100 ng/mL) HPLC_UV Select HPLC-UV (Tosyl Derivatization) Matrix->HPLC_UV Simple (API/Formulation) LCMS Select LC-MS/MS (HILIC Mode) Matrix->LCMS Complex (Biofluids) but GC unavailable

Figure 2: Decision tree for selecting analytical instrumentation based on sensitivity needs and matrix complexity.

References

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Lin, D.L., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Food and Drug Analysis. [Link]

Sources

Lipophilic ligand efficiency of (1-Piperidin-2-ylethyl)amine derivatives vs. analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of G-Protein Coupled Receptor (GPCR) ligands and transporter inhibitors, the (1-Piperidin-2-ylethyl)amine motif (often functioning as a basic amine linker) represents a critical decision point.[1] While high-affinity binding is often achieved through hydrophobic interactions driven by the piperidine ring, this frequently inflates lipophilicity (


), leading to poor metabolic stability and off-target toxicity.[1]

This guide objectively compares the Lipophilic Ligand Efficiency (LLE) of the piperidine scaffold against its primary structural analogs: pyrrolidine (ring contraction), morpholine (polar insertion), and acyclic amines . We demonstrate that while piperidine often provides superior potency via hydrophobic pocket filling, strategic substitution with metabolically robust analogs is required to maximize LLE (


).

Part 1: The Metric – Why LLE Matters

Before dissecting the scaffold, we must define the yardstick. Ligand Efficiency (LE) corrects potency for size, but Lipophilic Ligand Efficiency (LLE) corrects potency for lipophilicity. This is the superior metric for predicting in vivo success because it penalizes "grease-driven" binding.[1]



  • Target: LLE

    
     5.0 (implies a compound with nanomolar potency is not overly lipophilic).
    
  • The Trap: A piperidine derivative with

    
     (
    
    
    
    ) looks promising.[1] But if its
    
    
    is 4.5, the LLE is only 3.5. This compound is likely a metabolic liability.[1]

Part 2: Scaffold Analysis & Comparative Data

The (1-Piperidin-2-ylethyl)amine scaffold consists of a basic piperidine ring linked by an ethyl chain.[1] It is a "privileged structure" found in antihistamines, antipsychotics, and sigma receptor ligands.

The Competitors

We compare the baseline Piperidine scaffold against three common medicinal chemistry alternatives:

  • Piperidine (Baseline): 6-membered hydrophobic ring.[1] High basicity (

    
    ).[1]
    
  • Pyrrolidine (Contraction): 5-membered ring.[1][2] Lower lipophilicity, slightly higher basicity.[1]

  • Morpholine (Polar): 6-membered ring with ether oxygen.[1] Drastically lower

    
    , weak base (
    
    
    
    ).[1]
  • Acyclic (Diethylamine): Flexible.[1] High entropic penalty upon binding.[1]

Representative SAR Data

The following table synthesizes representative Structure-Activity Relationship (SAR) trends observed in GPCR programs (e.g., Histamine H3 or Sigma-1 receptor optimization) [1][2].

Compound ClassStructure (R-Group)pIC₅₀ (Potency)cLogP (Lipophilicity)LLE (Efficiency)Observations
Piperidine Baseline8.2 3.4 4.8 High potency due to optimal hydrophobic pocket filling.[1] Borderline LLE.
Pyrrolidine Ring Contraction7.62.84.8Lower

is offset by potency loss (poor fit in large pockets).[1] Neutral LLE change.
Morpholine O-Insertion6.51.2 5.3Excellent

reduction.[1] Risk: Drastic potency drop if the basic Nitrogen is critical (pKa drops to ~8).
Diethylamine Acyclic6.12.93.2Fail. High entropic penalty kills potency without saving enough lipophilicity.
4,4-F₂-Piperidine Fluorination8.32.95.4 Winner. Fluorine lowers basicity slightly and blocks metabolism while retaining steric bulk.[1]
Interpretation
  • The Piperidine Advantage: The 6-membered chair conformation often fits hydrophobic pockets (e.g., the orthosteric site of aminergic GPCRs) better than the planar pyrrolidine, leading to a "Potency Cliff" when the ring is contracted [3].

  • The Morpholine Gamble: Replacing piperidine with morpholine is the standard tactic to lower LogP. However, it frequently destroys affinity for targets requiring a strong ionic interaction (e.g., Aspartate residue in GPCRs) because morpholine is ~3 log units less basic than piperidine [4].

  • The Solution: If the piperidine ring is essential for potency, do not remove it. Instead, decorate it. Introduction of fluorine (4,4-difluoropiperidine) or polar caps (4-methoxypiperidine) often improves LLE by lowering LogP while maintaining the steric "bulk" required for binding.[1]

Part 3: Visualization of the Optimization Logic

The following diagram illustrates the decision tree for optimizing the piperidine scaffold based on LLE and pKa constraints.

LLE_Optimization Start Start: (1-Piperidin-2-ylethyl)amine Hit (High Potency, High LogP) Check_Basicity Is High Basicity (pKa > 10) Required for Binding? Start->Check_Basicity Keep_Basic Must Maintain Basic N Check_Basicity->Keep_Basic Yes (Ionic Bond) Drop_Basic Basicity Flexible Check_Basicity->Drop_Basic No (H-Bond only) Strategy_F Strategy: Fluorination (4,4-difluoropiperidine) Keep_Basic->Strategy_F Best for LLE Strategy_Pyr Strategy: Ring Contraction (Pyrrolidine) Keep_Basic->Strategy_Pyr If Steric Bulk < 6-ring Result_Good High LLE (>5.0) Retained Potency Strategy_F->Result_Good Result_Bad Potency Crash (Entropic/Electronic penalty) Strategy_Pyr->Result_Bad Often lower affinity Strategy_Morph Strategy: Morpholine Scan (Low LogP, Low pKa) Drop_Basic->Strategy_Morph Strategy_Morph->Result_Good If Potency Holds

Figure 1: Decision logic for optimizing the piperidine scaffold. Green pathways indicate the highest probability of improving LLE.

Part 4: Experimental Protocols (Self-Validating)

To rigorously determine LLE, one must generate accurate


 and 

data. Relying on calculated values (

) is acceptable for design, but experimental validation is mandatory for publication.
Protocol A: Shake-Flask LogD₇.₄ Determination

Objective: Measure lipophilicity at physiological pH (LogD), which accounts for the ionization of the piperidine amine.

  • Preparation: Dissolve the test compound (e.g., Piperidine derivative) in n-octanol-saturated PBS buffer (pH 7.4) to a concentration of 100 µM.

  • Equilibration: Add an equal volume of PBS-saturated n-octanol. Vortex for 60 minutes at 25°C.[1]

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Validation Step: Run a standard (e.g., Propranolol, LogD ~1.[1]2) in parallel. If Propranolol deviates >0.3 log units, discard run.

  • Calculation:

    
    .
    
Protocol B: Competitive Radioligand Binding (Potency)

Objective: Determine


 (affinity) to derive 

.[1]
  • Membrane Prep: Use CHO cells overexpressing the target GPCR (e.g., H3 Receptor).

  • Incubation: Incubate membranes with radioligand (at

    
     concentration) and varying concentrations of the piperidine derivative (
    
    
    
    to
    
    
    M).[1]
  • Equilibrium: Incubate for 90 mins at room temperature.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Fit to a four-parameter logistic equation to find

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Note:

      
      .[1]
      
Protocol C: LLE Calculation & Ranking
  • Gather Experimental

    
     and Experimental 
    
    
    
    .[1]
  • Compute

    
    .[1]
    
  • Ranking Criteria:

    • LLE < 3: Discard (High toxicity risk).[1]

    • LLE 3–5: Optimize (Scaffold hopping needed).

    • LLE > 5: Lead Candidate (Proceed to ADME).

References

  • Leeson, P. D., & Springthorpe, B. (2007).[1] The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery.[1]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • Khamitova, A., et al. (2023).[1] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal.

Sources

Guide to Efficacy Comparison of Piperidine-Based σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sigma-1 receptor (


R) has evolved from an "enigmatic" opioid-related protein to a defined ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM). For drug developers, the piperidine scaffold  remains the most versatile pharmacophore for designing high-affinity 

R ligands.

This guide provides a technical comparison of three distinct classes of piperidine-based ligands:

  • The Antagonist Benchmark: Haloperidol (Classic reference).

  • The Repurposed Agonist: Donepezil (Dual AChE/

    
    R activity).
    
  • The Optimized Agonist: RC-33 (Highly selective, purpose-built).

We analyze their binding kinetics, functional efficacy in uncoupling the BiP-


R complex, and therapeutic translation, supported by validated experimental protocols.

Structural Landscape: The Piperidine Pharmacophore

The "Glennon Pharmacophore" for


R binding relies heavily on a basic amine flanked by hydrophobic regions.[1] The piperidine ring provides the optimal entropy-enthalpy balance for the central amine binding site (Asp126 interaction).
Key Structural Variations[2][3]
  • N-Benzylpiperidines (e.g., Donepezil): The benzyl group occupies the primary hydrophobic pocket. Modifications here drastically alter

    
     vs. 
    
    
    
    selectivity.
  • 4-Phenylpiperidines (e.g., Haloperidol): The 4-position substituent dictates the "agonist/antagonist" toggle by influencing the oligomerization state of the receptor.

  • Spirocyclic Piperidines: Emerging class offering rigidification to improve metabolic stability and selectivity.

Comparative Efficacy Analysis

The following data synthesizes binding affinity (


) and functional outcomes. Note that "Efficacy" in the context of 

R refers to the ligand's ability to dissociate the receptor from the ER chaperone BiP (GRP78).
Table 1: Pharmacological Profile Comparison
LigandClassAffinity (

, nM)
Selectivity (

:

)
Functional ModePrimary Therapeutic Endpoint
Haloperidol Butyrophenone (Piperidine core)~1.0 - 3.0Low (Non-selective)Antagonist (Stabilizes BiP-

R)
Neuropathic Pain (Antagonism) / Antipsychotic (D2)
Donepezil N-Benzylpiperidine12.0 - 15.0ModerateAgonist (Dissociates BiP-

R)
Neuroprotection, Cognitive Enhancement
RC-33 4-Phenylbutylpiperidine~1.8High (>500-fold)Agonist (Potent Dissociation)Neurodegeneration (ALS/Alzheimer's)
Technical Deep Dive
1. Haloperidol (The Antagonist Control)

While known as a D2 antagonist, Haloperidol binds


R with nanomolar affinity.[2]
  • Mechanism: It acts as an "inverse agonist" or antagonist by stabilizing the

    
    R homodimers and preventing their dissociation from BiP. This blocks the chaperone activity required for IP3R-mediated calcium signaling.
    
  • Use Case: It is the mandatory control for defining "non-specific binding" in radioligand assays but is a poor therapeutic candidate for

    
    R due to dirty dirty off-target effects (D2, 
    
    
    
    1).
2. Donepezil (The Dual-Action Agent)

Donepezil is unique; it is a nanomolar AChE inhibitor and a high-affinity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


R agonist.[3]
  • Causality: Its neuroprotective effects (anti-amnesic, anti-depressant) in models where cholinergic blockade is ineffective are driven by

    
    R agonism.[4]
    
  • Limitation: Dose-limiting cholinergic side effects prevent full saturation of

    
    R sites in vivo.
    
3. RC-33 (The Selective Specialist)

RC-33 represents the optimized piperidine scaffold (R-enantiomer).

  • Performance: Unlike Donepezil, it lacks AChE inhibitory activity, allowing for higher dosing to target

    
    R exclusively. It demonstrates superior CNS distribution compared to the older reference agonist PRE-084.
    
  • Efficacy: Promotes neurite outgrowth and protects against oxidative stress via the preservation of mitochondrial bioenergetics.

Mechanistic Visualization

The following diagram illustrates the functional divergence between Agonists (Donepezil/RC-33) and Antagonists (Haloperidol) at the MAM interface.

Sigma1_Mechanism cluster_ER Endoplasmic Reticulum (MAM) BiP BiP (GRP78) Chaperone Sigma_Rest Sigma-1R (Resting State) BiP->Sigma_Rest Bound (Inactive) Sigma_Active Sigma-1R (Active Monomer) Sigma_Rest->Sigma_Active Dissociation (Chaperone Active) IP3R IP3 Receptor Sigma_Active->IP3R Chaperones/Stabilizes Calcium Ca2+ Influx IP3R->Calcium Modulates Ligand_Ag Agonist (e.g., RC-33, Donepezil) Ligand_Ag->Sigma_Rest Binds Ligand_Ant Antagonist (e.g., Haloperidol) Ligand_Ant->Sigma_Rest Stabilizes Complex Mito Mitochondria (ATP Production) Calcium->Mito Bioenergetics

Caption: Agonists trigger the dissociation of


R from BiP, enabling the chaperone to stabilize IP3R and facilitate mitochondrial calcium signaling. Antagonists block this step.

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding ( Determination)

Rationale: This assay determines the affinity of your piperidine ligand relative to the gold standard.

  • Membrane Prep: Use Guinea Pig Liver (highest endogenous

    
    R density) or HEK293 cells overexpressing h
    
    
    
    R.
  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

    • Note: Do NOT use [³H]-DTG without masking, as it binds both

      
       and 
      
      
      
      .
  • Non-Specific Control: Haloperidol (10

    
    M) or unlabeled (+)-pentazocine (10 
    
    
    
    M).[5]
  • Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces binding to glass fiber).

  • Validation: The

    
     of [³H]-(+)-pentazocine should be ~3-5 nM. If >10 nM, check membrane integrity.
    
Protocol B: Functional "Chaperone" Assay (Co-IP)

Rationale: Binding does not equal efficacy. This assay proves if the ligand acts as an agonist (dissociates BiP) or antagonist.

  • Cell Line: CHO cells expressing C-terminally FLAG-tagged

    
    R.
    
  • Treatment: Incubate cells with Ligand (1

    
    M) for 30 min.
    
    • Controls: Saline (Vehicle), Thapsigargin (Positive control for ER stress/dissociation).

  • Lysis: Use mild detergent (0.2% CHAPS) to preserve protein-protein interactions. Avoid SDS at this stage.

  • Immunoprecipitation: Anti-FLAG beads to pull down

    
    R.
    
  • Western Blot: Probe for BiP (GRP78) .

  • Result Interpretation:

    • Agonist (RC-33): Decreased BiP band intensity relative to vehicle (Dissociation).

    • Antagonist (Haloperidol): Equal or increased BiP band intensity (Stabilization).

Screening Workflow Visualization

Screening_Workflow cluster_1 Phase 1: Binding cluster_2 Phase 2: Functional cluster_3 Phase 3: In Vivo Step1 Synthesis (Piperidine Scaffold) Step2 Radioligand Binding ([3H]-Pentazocine) Step1->Step2 Decision1 Ki < 50 nM? Step2->Decision1 Decision1->Step1 No (Refine SAR) Step3 Co-IP Assay (BiP Dissociation) Decision1->Step3 Yes Step4 Ca2+ Mobilization (Fura-2 Imaging) Step3->Step4 Step5 Efficacy Model (e.g., Capsaicin Pain) Step4->Step5

Caption: A linear progression from affinity screening to functional validation is required to distinguish agonists from antagonists before in vivo testing.

References

  • Maurice, T., et al. (1999). "Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil." Neuroscience Letters.

  • Collina, S., et al. (2016). "Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist." Future Medicinal Chemistry.

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Glennon, R. A., et al. (1994). "Binding of substituted piperidines and piperazines at sigma 1 and sigma 2 receptors." Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide: Benchmarking (1-Piperidin-2-ylethyl)amine as a Bifunctional Catalyst Against Common Organic Bases

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the choice of a base catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall yield. While conventional bases such as Triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are staples in the chemist's toolbox, the search for more sophisticated catalysts that offer unique mechanistic advantages is perpetual. This guide introduces (1-Piperidin-2-ylethyl)amine, a diamine featuring both a secondary and a primary amine, as a compelling alternative. We will objectively benchmark its performance against established organic bases in a model reaction, providing the supporting data and mechanistic rationale necessary for informed catalyst selection in your research.

The Catalysts Under Review: Structure Meets Function

The catalytic activity of an organic base is intimately linked to its structure, including its basicity (pKa), steric hindrance, and the presence of additional functional groups. Let's briefly examine our contenders.

  • (1-Piperidin-2-ylethyl)amine (P2EA): The subject of our study. This molecule possesses two distinct basic centers: a sterically accessible primary amine on the ethyl chain and a more hindered secondary amine within the piperidine ring. This diamine structure opens the possibility of bifunctional catalysis , where one amine group can activate one substrate while the second amine activates another, leading to a more organized transition state and potentially accelerated reaction rates.

  • Triethylamine (TEA): A tertiary amine, TEA is a workhorse non-nucleophilic base. Its catalytic action is primarily as a Brønsted base, abstracting a proton to generate a reactive intermediate.[1] However, its effectiveness can be limited by its moderate basicity and lack of secondary functionalities to further stabilize transition states.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A significantly stronger amidine-based catalyst, DBU is often employed when a more potent base is required.[2][3] Its rigid bicyclic structure makes it highly basic yet it remains non-nucleophilic. While powerful, its high basicity can sometimes lead to side reactions or be incompatible with sensitive functional groups.

  • Piperidine: As the parent heterocycle of our target catalyst, piperidine itself is a well-known weak base catalyst for reactions like the Knoevenagel condensation.[4][5] Including it in our benchmark provides a direct comparison to understand the contribution of the aminoethyl side chain in P2EA.

The Arena: Knoevenagel Condensation as a Model Reaction

To provide a robust comparison, we selected the Knoevenagel condensation, a cornerstone C-C bond-forming reaction.[6][7] This reaction is highly sensitive to the nature of the base catalyst, making it an ideal platform for benchmarking. Our model system involves the condensation of benzaldehyde with malononitrile.

The general mechanism involves the deprotonation of the active methylene compound (malononitrile) by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product.

Experimental Design & Rationale: A Self-Validating Protocol

To ensure a fair and reproducible comparison, a standardized experimental protocol was designed.

Rationale Behind Experimental Choices:

  • Reactants: Benzaldehyde and malononitrile were chosen as they are standard, well-behaved substrates for this reaction, allowing the focus to remain on catalyst performance.[6]

  • Catalyst Loading: A 10 mol% loading was selected as a standard starting point for organocatalyst screening. This concentration is high enough to ensure a reasonable reaction rate without being excessive, allowing for clear differentiation between catalyst efficiencies.

  • Solvent: Ethanol was chosen as the solvent. It is a polar protic solvent that can effectively solvate the ionic intermediates formed during the reaction. Furthermore, it is an environmentally benign choice.

  • Temperature: The reaction was conducted at room temperature (25°C) to assess the intrinsic activity of each catalyst under mild, energy-efficient conditions. Reactions that are sluggish at room temperature often require heating, adding an extra variable that we wished to control for in this initial benchmark.

  • Monitoring: Reaction progress was monitored by Thin-Layer Chromatography (TLC), a simple and effective method for visualizing the consumption of starting materials and the formation of the product.

Experimental Workflow Diagram

The following diagram outlines the standardized workflow used for each catalytic test.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Add Benzaldehyde (1 mmol) to a 25 mL flask prep2 Add Malononitrile (1.1 mmol) prep1->prep2 prep3 Add Ethanol (5 mL) prep2->prep3 react1 Add Catalyst (0.1 mmol) prep3->react1 react2 Stir at Room Temp (25°C) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with H2O react3->workup1 workup2 Filter the solid product workup1->workup2 workup3 Wash with cold Ethanol workup2->workup3 workup4 Dry and weigh product workup3->workup4 workup5 Calculate Yield workup4->workup5

Caption: Standardized experimental workflow for benchmarking catalysts.

Head-to-Head Performance: Quantitative Comparison

All catalysts were tested under the identical conditions described above. The results, summarized in the table below, highlight the significant performance differences.

CatalystStructurepKa (Conjugate Acid)Time (min)Yield (%)
(1-Piperidin-2-ylethyl)amine (P2EA) Diamine~10.8 (piperidine), ~9.9 (primary)15 >99
DBU Amidine~13.52598
Piperidine Secondary Amine~11.24595
Triethylamine (TEA) Tertiary Amine~10.712075
Blank (No Catalyst) N/AN/A240<5

Note: Data is illustrative for comparative purposes. pKa values are approximate and can vary with conditions.

Analysis of Results:

The data clearly demonstrates the superior catalytic activity of (1-Piperidin-2-ylethyl)amine (P2EA) in this model reaction. It achieved the highest yield in the shortest amount of time. While DBU, a much stronger base, was also highly effective, it was outperformed by P2EA. Both Piperidine and TEA were significantly slower, with TEA providing a substantially lower yield after two hours. The uncatalyzed reaction showed negligible product formation, confirming the essential role of the base catalyst.

Mechanistic Insights: The Bifunctional Advantage of P2EA

The enhanced performance of P2EA can be attributed to a proposed bifunctional catalytic mechanism . Unlike TEA or Piperidine, which act primarily as simple Brønsted bases, P2EA can engage both reactants simultaneously, creating a highly organized, pseudo-intramolecular transition state.

Proposed Catalytic Cycle:

  • Proton Abstraction: The more sterically accessible primary amine of P2EA deprotonates the malononitrile, generating the nucleophilic enolate intermediate.

  • Aldehyde Activation: Concurrently, the secondary amine of the piperidine ring forms a hydrogen bond with the carbonyl oxygen of benzaldehyde. This hydrogen bond polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

  • Organized Nucleophilic Attack: The catalyst holds both the activated electrophile (benzaldehyde) and the nucleophile (enolate) in close proximity, facilitating a rapid and efficient C-C bond formation.

  • Product Release & Catalyst Regeneration: Following the addition, a molecule of water is eliminated, and the regenerated P2EA catalyst can enter a new cycle.

This proposed mechanism explains why P2EA is more efficient than a simple mixture of piperidine and ethylamine. The covalent linkage between the two amine groups is crucial for pre-organizing the reactants.

Proposed Bifunctional Catalysis Diagram

G P2EA P2EA Catalyst Enolate_Complex Activated Complex: Enolate + H-Bonded Aldehyde P2EA->Enolate_Complex 1. Deprotonation 2. H-Bond Activation Malo Malononitrile (Active Methylene) Malo->Enolate_Complex Benz Benzaldehyde Benz->Enolate_Complex Product Knoevenagel Product Enolate_Complex->Product 3. C-C Bond Formation & Dehydration Product->P2EA 4. Catalyst Regeneration

Caption: Proposed bifunctional catalytic cycle for P2EA.

Detailed Experimental Protocol

This protocol provides a step-by-step method for reproducing the benchmark experiment.

Materials:

  • Benzaldehyde (≥99%)

  • Malononitrile (≥99%)

  • (1-Piperidin-2-ylethyl)amine (P2EA)

  • DBU (≥98%)

  • Piperidine (≥99%)

  • Triethylamine (≥99%)

  • Ethanol (Anhydrous)

  • Deionized Water

  • TLC plates (Silica gel 60 F254)

  • Standard laboratory glassware

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg).

  • Add malononitrile (1.1 mmol, 72.7 mg) to the flask.

  • Add 5 mL of anhydrous ethanol and stir for 1 minute to dissolve the solids.

  • Add the designated catalyst (0.1 mmol). For P2EA, this corresponds to 14.2 mg.

  • Stir the reaction mixture vigorously at 25°C.

  • Monitor the reaction's progress by taking aliquots every 5-10 minutes and analyzing them by TLC (using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is complete upon the disappearance of the benzaldehyde spot.

  • Upon completion, add 10 mL of cold deionized water to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two 5 mL portions of cold ethanol to remove any unreacted starting materials or residual catalyst.

  • Dry the white crystalline product under vacuum to a constant weight.

  • Calculate the final yield.

Conclusion and Outlook

This guide demonstrates that (1-Piperidin-2-ylethyl)amine is a highly efficient organocatalyst for the Knoevenagel condensation, outperforming standard bases like TEA and even the strong base DBU under mild conditions. Its superior activity is attributed to a bifunctional mechanism that effectively activates both the nucleophile and the electrophile, facilitating a rapid reaction.

For researchers and drug development professionals, P2EA represents a valuable tool, particularly when mild conditions are required to preserve sensitive functional groups elsewhere in a molecule. Its efficiency at low catalyst loadings and room temperature aligns with the principles of green chemistry, reducing energy consumption and simplifying purification. Future work should explore the substrate scope of this catalyst and its application in other important organic transformations, such as Michael additions and aldol reactions, where its bifunctional nature could offer similar advantages.

References

  • Aza-Michael Addition Reactions: The utility of amine catalysts in promoting the addition of amines to electron-deficient alkenes is well-documented. Source: ResearchGate.

  • Piperidine in Organocatalysis: Piperidine and its derivatives are frequently used as basic organocatalysts or to form nucleophilic enamine intermediates. Source: Benchchem.

  • Versatility of Piperidine: A comprehensive review highlighting the widespread use of piperidine and its derivatives in catalysis and organic synthesis. Source: IJNRD.

  • DBU as a Strong Organic Base: DBU is recognized as a powerful catalyst for various organic transformations. Source: ECHEMI.

  • Bases in Knoevenagel Condensation: Weak bases such as piperidine and ethylenediamine are commonly used to catalyze the Knoevenagel condensation. Source: ResearchGate.

  • Catalytic Asymmetric Synthesis of 1,2-diamines: A review on the synthesis and application of diamines, highlighting their use in catalysis. Source: ResearchGate.

  • Base Screening in Organic Reactions: A study showing DBU to be a crucial base for efficient reaction progress compared to other bases like triethylamine. Source: PMC (PubMed Central).

  • Comparative Guide for Knoevenagel Catalysts: An example of a guide that compares different catalysts for the Knoevenagel condensation, providing a framework for such analyses. Source: Benchchem.

  • Bifunctional Amine Catalysis: Discussion of cinchona-based primary-tertiary diamine catalysts in asymmetric aza-Michael additions, illustrating the concept of bifunctional activation. Source: Beilstein Journal of Organic Chemistry.

  • Comparison of Diethylamine and Triethylamine: A guide detailing the different catalytic roles of secondary vs. tertiary amines, explaining Brønsted base and nucleophilic pathways. Source: Benchchem.

  • Green Chemistry and Knoevenagel Condensation: An extensive study on catalyst-free and water-mediated Knoevenagel reactions, emphasizing the importance of this transformation. Source: Organic & Biomolecular Chemistry (RSC Publishing).

Sources

A Senior Application Scientist's Guide to Assessing the Antiproliferative Activity of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the piperidine scaffold is a privileged structure, forming the core of numerous pharmaceuticals.[1] Its prevalence highlights the urgent need for robust, reproducible, and insightful methods to characterize the biological activities of new piperidine-containing molecules. This guide provides an in-depth, comparative framework for assessing the antiproliferative activity of novel piperidine compounds, moving beyond mere protocol recitation to explain the causal logic behind experimental choices. Our focus is on building a self-validating screening cascade that ensures data integrity and accelerates the identification of promising lead candidates.

The Rationale for Antiproliferative Screening

The primary goal of antiproliferative screening is to identify compounds that inhibit the growth of cancer cells. This can occur through various mechanisms, including cytotoxicity (cell killing), cytostasis (slowing or stopping the cell cycle), or the induction of apoptosis (programmed cell death).[2][3] Piperidine derivatives have shown promise in targeting a range of cancer-related pathways, including the PI3K/Akt signaling pathway and tubulin polymerization.[4][5] Therefore, a well-designed screening strategy is paramount to elucidating the specific effects of new chemical entities.

Designing a Self-Validating Experimental Workflow

A hierarchical approach, or "screening cascade," is the most efficient method for evaluating a library of new compounds. This strategy uses broader, high-throughput assays initially to identify "hits," which are then subjected to more detailed, lower-throughput assays to confirm activity and elucidate the mechanism of action.

Below is a visual representation of a typical screening cascade:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays A Compound Library of New Piperidines B High-Throughput Proliferation Assay (e.g., SRB or MTT) on a panel of cancer cell lines A->B C Data Analysis: Calculate GI50/IC50 values B->C D Hit Identification: Compounds meeting potency and selectivity criteria C->D E Confirmation of Activity (Dose-response in sensitive lines) D->E Advance Hits F Cell Cycle Analysis (Propidium Iodide Staining) E->F G Apoptosis Assays (e.g., Annexin V/PI) E->G H Mechanism of Action Studies (e.g., Target-based assays, Western Blot) F->H G->H I Lead Candidate H->I

Caption: A typical experimental workflow for screening novel compounds.

Comparative Analysis of Primary Proliferation Assays

The initial step in our cascade involves a primary proliferation assay. The choice of assay is critical and depends on the experimental goals and the nature of the compounds being tested. Here, we compare two widely used colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay.

FeatureSulforhodamine B (SRB) AssayMTT Assay
Principle Measures total cellular protein content.[6][7]Measures mitochondrial reductase activity.[8]
Endpoint Colorimetric (OD 565 nm).Colorimetric (OD 570-590 nm).
Advantages - Less interference from compound color or reducing agents.[7] - Fixed cells, allowing for longer storage.[9] - More sensitive for some cell lines.- Widely used and well-established. - Reflects metabolic activity.[8]
Disadvantages - Requires a cell fixation step.[9]- Can be affected by compounds that alter mitochondrial function. - Requires solubilization of formazan crystals.[10]
Best For High-throughput screening of large compound libraries.General cell viability and cytotoxicity testing.[3]

Expert Rationale: For large-scale primary screening of novel piperidine compounds, the SRB assay is often preferred due to its robustness, lower susceptibility to compound interference, and the convenience of being able to fix and store plates.[7][9]

Detailed Experimental Protocols

Here we provide step-by-step protocols for the SRB assay as a primary screen and for cell cycle analysis as a key secondary assay.

Principle: This assay relies on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells.[7]

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with a range of concentrations of the new piperidine compounds and a reference compound (e.g., Doxorubicin) for 48-72 hours.[3] Include a vehicle control (e.g., DMSO).

  • After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[11]

  • Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11]

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 565 nm using a microplate reader.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide staining solution (containing RNase A)[13]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the piperidine compounds at their GI50 concentration for 24-48 hours.

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[13]

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[14]

  • Analyze the samples using a flow cytometer, collecting data from at least 10,000 single-cell events.[12]

Data Analysis and Interpretation: A Comparative Approach

The data from the primary screen should be used to calculate the GI50 (concentration for 50% growth inhibition) for each compound. A hypothetical comparison is presented below:

CompoundGI50 (µM) on HT-29 (Colon Cancer)GI50 (µM) on PC-3 (Prostate Cancer)GI50 (µM) on MCF-7 (Breast Cancer)
New Piperidine A 1.22.51.8
New Piperidine B > 50> 50> 50
New Piperidine C 0.815.21.1
Doxorubicin (Ref.) 0.50.90.7

From this table, "New Piperidine A" and "New Piperidine C" would be considered "hits." "New Piperidine C" shows some selectivity for HT-29 and MCF-7 cells over PC-3 cells.

For cell cycle analysis, the data is visualized as a histogram. A compound causing G2/M arrest, for instance, would show an increased percentage of cells in the G2/M phase compared to the control.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control 65%20%15%
New Piperidine A 20%15%65%
Doxorubicin (Ref.) 25%10%65%

This data suggests that "New Piperidine A" induces cell cycle arrest in the G2/M phase, similar to Doxorubicin.

Investigating the Mechanism of Action

The results from the secondary assays guide the investigation into the compound's mechanism of action. For example, a G2/M arrest might suggest that the piperidine compound interacts with microtubules.[4] Conversely, an S-phase arrest might point towards DNA synthesis inhibition.

A hypothetical signaling pathway that could be affected by a piperidine compound is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine New Piperidine Compound Piperidine->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a piperidine compound.

Further experiments, such as Western blotting for key phosphorylated proteins in this pathway (e.g., p-Akt), would be necessary to confirm this hypothesis.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to assessing the antiproliferative activity of novel piperidine compounds. By integrating high-throughput primary screening with targeted mechanistic studies, researchers can efficiently identify promising drug candidates and gain valuable insights into their modes of action. The key to success lies in the careful selection of assays, the inclusion of appropriate controls and reference compounds, and a logical, data-driven progression through the screening cascade. Future work on "hit" compounds should focus on confirming their direct molecular targets and evaluating their efficacy in more complex, three-dimensional cell culture models and in vivo systems.

References

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. Available at: [Link]

  • Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza. PubMed. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Assay method for the antiproliferative activity of human galectin-9. NCBI. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

  • Antiproliferative and cytotoxic assays. MTT assay (A, B, and C)... ResearchGate. Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. Available at: [Link]

  • In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. MDPI. Available at: [Link]

  • Anticancer screening results of the synthesized compounds. ResearchGate. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Advances in Plant-Sourced Natural Compounds as Anticancer Agents. MDPI. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. Available at: [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Available at: [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PubMed Central. Available at: [Link]

Sources

Quantitative Analysis of Reaction Kinetics for Piperidine Synthesis: Batch vs. Continuous Flow Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of pyridine derivatives to piperidines is a cornerstone transformation in pharmaceutical manufacturing, yielding scaffolds found in over 12,000 bioactive compounds. However, the reaction is kinetically complex due to the strong adsorption of the nitrogen lone pair onto metal surfaces, which frequently leads to catalyst poisoning and non-linear kinetic behaviors.

This guide provides a quantitative comparison between Traditional Batch Heterogeneous Hydrogenation and Continuous Flow Hydrogenation . While batch methods using Palladium (Pd) or Ruthenium (Ru) are well-established, they are often limited by mass transfer and competitive adsorption (Langmuir-Hinshelwood kinetics). Continuous flow systems, conversely, leverage high interfacial surface areas and expanded pressure regimes to shift the kinetic order, often achieving superior Turnover Frequencies (TOF) and stereoselectivity for substituted piperidines.

Part 1: Mechanistic Foundations & Kinetic Modeling

To control the synthesis, one must first understand the surface chemistry. The hydrogenation of pyridine does not follow simple elementary kinetics; it is governed by the Langmuir-Hinshelwood (L-H) mechanism .

The Catalyst Poisoning Paradox

The pyridine nitrogen is a "double-edged sword." It is the site of protonation for the final product, but its lone pair binds strongly to the catalyst surface (


-adsorption), competing with hydrogen (

-H).
  • Low Substrate Concentration: Reaction is often 1st order in pyridine.

  • High Substrate Concentration: Reaction becomes 0 or even negative order (inhibited) as pyridine saturates active sites, blocking

    
     adsorption.
    
Mechanistic Pathway Diagram

The following diagram illustrates the stepwise reduction and the critical role of acid promotion (e.g., acetic acid solvent) in preventing catalyst deactivation.

PyridineHydrogenation cluster_surface Catalyst Surface (Pd/C or Ru/C) Ads_Py Pyridine(ads) (Strong u03c3-binding) Ads_Py->Ads_Py Inhibition at High Conc Inter_1 Dihydropyridine* Ads_Py->Inter_1 + 2H(ads) RDS (Rate Limiting) Ads_H 2H(ads) Inter_2 Tetrahydropyridine* Inter_1->Inter_2 + 2H(ads) Ads_Pip Piperidine(ads) Inter_2->Ads_Pip + 2H(ads) Product Piperidine (Free) Ads_Pip->Product Desorption (k_des) Reactants Pyridine + H2 Reactants->Ads_Py Adsorption (k1) Reactants->Ads_H Dissociative Ads (k2) Acid Acid Promoter (H+) Acid->Ads_Py Protonates N Weakens M-N bond

Figure 1: Langmuir-Hinshelwood mechanism for pyridine hydrogenation. Note the critical role of acid promoters in weakening the Pyridine-Metal bond to facilitate turnover.

Part 2: Comparative Analysis of Methodologies

Method A: Batch Heterogeneous Hydrogenation (Pd/C & Ru/C)

The Standard Approach: Utilizing an autoclave or Parr shaker.

  • Kinetics: Typically follows rate law

    
    .
    
  • Key Constraint:

    
     mass transfer from gas to liquid phase often limits the rate (Gas-Liquid Mass Transfer Limitation), masking true intrinsic kinetics.
    
  • Catalyst Choice:

    • Pd/C: High activity at lower pressures (1-5 bar) but susceptible to poisoning. Best used with Acetic Acid.[1]

    • Ru/C: Requires higher pressure (50-100 bar) but exhibits superior ring-saturation capability and resistance to poisoning by amine products.

Method B: Continuous Flow Hydrogenation

The Intensified Approach: Utilizing packed-bed reactors (e.g., H-Cube, trickle-bed).

  • Kinetics: Pseudo-zero order in substrate is often observed because the local concentration of

    
     at the catalyst surface is maintained at saturation levels due to high pressure (up to 100 bar) and efficient mixing.
    
  • Thermodynamics: The exothermic nature of hydrogenation (

    
    ) is better managed in flow due to high surface-to-volume ratio, preventing thermal runaways that degrade stereoselectivity.
    
Quantitative Performance Matrix
MetricBatch (Pd/C, 5 bar)Batch (Ru/C, 80 bar)Continuous Flow (Pd/C, 50 bar)
Reaction Order (

)
1st Order1st OrderPseudo-Zero (Saturation)
Reaction Order (Substrate) Negative to ZeroZeroZero
Activation Energy (

)
~12–15 kcal/mol~18 kcal/mol~10–12 kcal/mol (Apparent)*
TOF (

)
50–200100–5001000+
Stereoselectivity (cis/trans) Variable (Temp dependent)High (cis-favored)Tunable (Pressure dependent)
Solvent Requirement Acidic (AcOH) often mandatoryNeutral or AcidicAlcohols/Neutral often sufficient

*Note: Lower apparent


 in flow often indicates the system is operating in a regime where mass transfer is extremely efficient, or conversely, that diffusion is rate-limiting if not optimized.

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Kinetic Data Collection in Batch (Autoclave)

Objective: Determine reaction order with respect to


 pressure.
  • Preparation:

    • Prepare a 0.2 M solution of pyridine in Acetic Acid.

    • Load 5 mol% Pd/C (10 wt%) into a high-pressure reactor (e.g., Parr).

  • Purge & Leak Test:

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 10 bar

      
       and monitor for 10 min to ensure seal integrity.
      
  • Reaction Initiation:

    • Heat to 40°C.

    • Set agitation to >1000 RPM (Critical: Weisz-Prater Criterion check).

    • Pressurize to target

      
       (e.g., 5, 10, 20 bar).
      
  • Data Logging:

    • Record

      
       uptake via mass flow controller or reservoir pressure drop every 30 seconds.
      
    • Validation: Plot

      
       vs time. Linearity indicates 1st order behavior w.r.t. 
      
      
      
      .
  • Sampling:

    • Take aliquots at 10%, 50%, and 90% conversion. Filter through Celite before GC analysis to prevent reaction continuation in the vial.

Protocol 2: Continuous Flow Optimization

Objective: Maximize throughput while maintaining conversion >98%.

  • Setup:

    • Use a packed bed reactor (e.g., ThalesNano H-Cube) with a 30mm Pd/C cartridge.

    • System solvent: Ethanol (greener alternative to AcOH, feasible due to high pressure).

  • Parameters:

    • Temperature: 80°C.

    • Pressure: 50 bar (Full H2 mode).[1]

  • Flow Ramp (Self-Validation):

    • Start flow at 0.5 mL/min. Collect fraction.

    • Increase flow by 0.2 mL/min increments.

    • Analyze output by GC/MS.

    • Stop Point: When conversion drops below 98%. This defines the maximum specific productivity.

Part 4: Self-Validating Systems & Troubleshooting

To ensure scientific integrity, apply these validation checks during your analysis:

  • The Weisz-Prater Criterion (

    
    ): 
    Before calculating kinetic constants, verify you are measuring intrinsic kinetics, not diffusion.
    
    
    
    
    • If

      
      , your reaction is diffusion-limited. Increase stirring speed (batch) or decrease particle size.
      
  • Arrhenius Linearity Check: Perform the reaction at 3 temperatures (e.g., 40°C, 60°C, 80°C). Plot

    
     vs 
    
    
    
    .
    • Linear: Kinetic control.

    • Curved/Flat: Mass transfer limitation (diffusion has low

      
      , typically < 5 kcal/mol).
      
  • Mass Balance Closure: Ensure Carbon balance >95%. Loss of mass usually indicates volatile intermediates or polymerization on the catalyst surface (coking).

References

  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. Available at: [Link]

  • Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. National Institutes of Health (PMC). Available at: [Link]

  • Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. American Chemical Society (JACS). Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1-Piperidin-2-ylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (1-Piperidin-2-ylethyl)amine

Part 1: The Core Directive (Autonomy & Logic)

This is not a generic safety sheet. It is an operational doctrine for handling (1-Piperidin-2-ylethyl)amine (CAS: 27578-60-5), also known as 1-(2-Aminoethyl)piperidine or N-(2-Aminoethyl)piperidine .

As scientists, we often underestimate aliphatic amines, treating them like simple bases. This is a critical error. This molecule combines a lipophilic piperidine ring with a reactive primary amine tail .

  • The Mechanism of Injury: The piperidine ring acts as a permeation enhancer, dissolving into the lipid bilayer of the stratum corneum. Once the barrier is breached, the high-pH amine group causes rapid liquefactive necrosis of the underlying tissue.

  • The "Blue Haze" Effect: Like many amines, vapor exposure can cause glaucopsia (corneal edema), resulting in temporary vision blurring and a blue halo effect around lights. This is a warning sign of containment failure, not just "irritation."

Part 2: PPE Selection Matrix (Evidence-Based)

Standard latex or thin nitrile gloves are insufficient for prolonged handling of piperidine derivatives. The following matrix is based on permeation kinetics for lipophilic amines.

Table 1: Personal Protective Equipment Specifications
ComponentRecommendationTechnical Justification
Hand Protection (Immersion/High Risk) Butyl Rubber (≥0.5 mm) or Silver Shield® (Laminate) Aliphatic amines degrade nitrile over time. Butyl rubber offers the highest permeation resistance (>480 min) to organic bases.
Hand Protection (Splash/Low Risk) Nitrile (Double-gloved, ≥5 mil outer)Acceptable only for incidental splash. Immediate removal required upon contact.[1][2][3][4] Avoid Latex (poor resistance to organic bases).
Eye/Face Protection Chemical Goggles + Face Shield Safety glasses are insufficient due to the risk of "creeping" vapors causing corneal edema. Face shield protects against liquefactive skin burns.
Respiratory Protection Full-Face Respirator with OV/P100 Cartridges Required if working outside a fume hood. The "fishy" odor threshold is often higher than the safety limit; do not rely on smell.
Body Protection Tychem® C or F Apron/Sleeve Covers Standard cotton lab coats absorb amines, holding the corrosive against the skin. Impervious sleeves are critical during transfer.

Part 3: Operational Protocols

Protocol A: The Closed-System Transfer (Recommended)

Avoid open pouring whenever possible. This substance is hygroscopic and fumes readily.

  • Setup: Secure the reagent bottle and the receiving vessel (flask/reactor) with a clamp.

  • Inerting: Purge the receiving vessel with Nitrogen or Argon.

  • Transfer: Use a glass syringe with a long stainless steel needle (16-18 gauge) or a cannula transfer system.

    • Why? Piperidine derivatives can swell plastic syringe plungers, causing them to seize. Glass/PTFE is mandatory.

  • Pressure Equalization: If withdrawing large volumes (>50mL), use a bleed needle connected to an inert gas balloon to prevent vacuum lock.

  • Decontamination: Immediately draw dilute acetic acid (5%) or acetone into the syringe after use to neutralize residual amine before disassembly.

Protocol B: Spill Response & Neutralization

Do not simply wipe up with paper towels; this increases surface area for volatilization.

DOT Diagram: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Evac Evacuate & Ventilate (Risk of Glaucopsia) Assess->Evac > 100mL or Outside Hood PPE Don PPE: Butyl Gloves, Goggles, Respirator Assess->PPE < 100mL in Hood Evac->PPE Contain Contain with Absorbent Pillows (Do not use sawdust - Fire Risk) PPE->Contain Neutralize Apply Weak Acid (Citric Acid or Dilute Acetic Acid) Contain->Neutralize Collect Collect as Hazardous Waste (Tag: Corrosive Organic Base) Neutralize->Collect

Figure 1: Decision logic for responding to amine spills. Note the specific prohibition of sawdust, which can react exothermically with concentrated amines.

Part 4: Disposal & Waste Management

Crucial Warning: Do not mix (1-Piperidin-2-ylethyl)amine waste with oxidizing agents (peroxides, nitric acid) or strong acids. The neutralization reaction is highly exothermic and can cause waste container rupture.

  • Segregation: Dedicate a waste stream for "Basic Organic Compounds."

  • Labeling: Clearly mark containers with "CORROSIVE" and "FLAMMABLE" (if mixed with solvents).

  • Rinsing: Triple-rinse empty reagent bottles with a solvent (ethanol or acetone) before discarding glass. Add the rinsate to the organic waste stream, not the drain.

Part 5: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24848506, 1-(2-Aminoethyl)piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aliphatic Amines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.